Technical Documentation Center

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Dihydrobenzofuran Scaffold The 2,3-dihydrobenzo[b]furan motif is recognized in medicinal chemistry as a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzo[b]furan motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] This versatility has led to its incorporation into a wide array of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to potent interactions with the central nervous system.[1][2][3]

This guide focuses on a specific, chiral derivative within this class: (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213842-24-0). While comprehensive public data for this exact compound is limited, its structural features—a rigidified phenethylamine-like core, a chiral amine, and a methoxy group poised for specific receptor interactions—make it a molecule of significant interest for drug discovery.

This document serves as a technical guide, synthesizing information from closely related analogues and established chemical principles to provide a robust profile for researchers. We will explore the anticipated physicochemical properties, spectral characteristics, plausible synthetic routes, and potential applications of this scaffold, offering a field-proven perspective on its utility in modern drug development.

Molecular Structure and Stereochemistry

The core of the molecule is the dihydrobenzofuran ring system, with a methoxy group at the 4-position of the aromatic ring and an amine group at the 3-position of the dihydrofuran ring. The designation "(3R)" specifies the absolute stereochemistry at the chiral center, which is critical for stereospecific interactions with biological targets.

Caption: 2D Structure of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific compound, the following physicochemical properties have been generated using in silico prediction models. These values provide a useful baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification, and for preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.

PropertyPredicted Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
logP (Octanol/Water) 1.25
Aqueous Solubility -1.9 log(mol/L) (Moderately Soluble)
pKa (Most Basic) 8.55 (Amine)
Boiling Point 295.5 °C (at 760 mmHg)
Polar Surface Area 47.3 Ų
#H-Bond Donors 1
#H-Bond Acceptors 3
#Rotatable Bonds 2

Note: These properties were predicted using ADMETlab 2.0 and are intended for estimation purposes. Experimental verification is recommended.

Anticipated Spectral Characteristics

The structural characterization of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated.[4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality and rigidity of the ring system.

  • Aromatic Protons (3H): Three protons on the benzene ring would likely appear as a multiplet or as distinct doublets and triplets in the range of δ 6.7-7.2 ppm . The specific coupling patterns will depend on the substitution.

  • Dihydrofuran Protons (3H):

    • The two diastereotopic protons on C2 (O-CH₂) would likely appear as two separate multiplets, possibly a doublet of doublets each, in the range of δ 4.2-4.8 ppm .

    • The proton on C3 (CH-NH₂) would likely be a multiplet around δ 4.0-4.5 ppm , coupled to the C2 protons.

  • Methoxy Protons (3H): A sharp singlet for the -OCH₃ group is expected around δ 3.8-3.9 ppm .[7]

  • Amine Protons (2H): A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 1.5-3.0 ppm .

¹³C NMR Spectroscopy

The carbon spectrum would confirm the number of unique carbon environments.

  • Aromatic Carbons (6C): Signals would appear in the δ 110-160 ppm region. The carbon attached to the oxygen (C7a) and the methoxy group (C4) would be the most downfield.

  • Dihydrofuran Carbons (2C):

    • The C2 carbon (-O-CH₂-) is expected around δ 70-75 ppm .

    • The C3 carbon (-CH-NH₂-) would likely be in the range of δ 50-60 ppm .

  • Methoxy Carbon (1C): The -OCH₃ carbon should produce a signal around δ 55-60 ppm .

Infrared (IR) Spectroscopy
  • N-H Stretching: A medium to weak absorption band (or a pair of bands for the primary amine) is expected in the region of 3300-3500 cm⁻¹ .

  • C-H Stretching (Aromatic & Aliphatic): Bands will appear just above and below 3000 cm⁻¹ .

  • C=C Stretching (Aromatic): Peaks around 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ .

  • C-O Stretching (Aryl Ether & Aliphatic Ether): Strong, characteristic bands are expected in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165 . Key fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.

Proposed Asymmetric Synthesis

Synthesizing the enantiopure (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine requires a stereocontrolled approach. Several strategies for the asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans have been reported.[8][9] A plausible route, adaptable for this specific target, could involve an intramolecular cyclization of an epoxide derived from a chiral precursor.

synthesis_workflow cluster_0 Synthesis of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine Start 2-Hydroxy-6-methoxy- acetophenone Step1 Aldol Condensation (Chalcone Formation) Start->Step1 1. Aldehyde, Acid/Base catalyst Chalcone Chalcone Intermediate Step1->Chalcone Step2 Asymmetric Reduction (e.g., CBS Reduction) Chalcone->Step2 2. Chiral Catalyst, Reducing Agent Chiral_Alcohol Chiral Allylic Alcohol Step2->Chiral_Alcohol Step3 Asymmetric Epoxidation (e.g., Sharpless Epoxidation) Chiral_Alcohol->Step3 3. Oxidizing Agent, Chiral Ligand Epoxy_Alcohol (2R,3R)-Epoxyalcohol Step3->Epoxy_Alcohol Step4 One-pot Epoxide Opening & Intramolecular Cyclization (with an Amine Source, e.g., NaN₃ then reduction, or Benzylamine then deprotection) Epoxy_Alcohol->Step4 4. Amine source, Acid catalyst, MW Final_Product (3R)-4-Methoxy-2,3-dihydro- benzo[b]furan-3-ylamine Step4->Final_Product PGE2_Pathway Membrane Membrane Phospholipids PLA2 cPLA₂ Membrane->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Activates Target (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine (Potential Inhibitor) Target->mPGES1

Caption: The Prostaglandin E₂ biosynthesis pathway, a potential target.

Serotonin (5-HT) Receptor Ligands

The rigid structure of the dihydrobenzofuran ring system makes it an excellent bioisostere for the methoxy groups found in many hallucinogenic phenethylamines, effectively modeling their active binding conformations at serotonin receptors. [10]Specifically, derivatives of this scaffold have been investigated as potent ligands for various serotonin receptors, including 5-HT₁A and 5-HT₂A. [11][12][13][14]The stereochemistry and substitution pattern of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine make it a compelling candidate for the development of novel CNS agents, potentially for treating conditions like depression, anxiety, or other neurological disorders.

Safety and Handling

This compound should be considered hazardous until further toxicological information is available. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • Rocha, L., et al. (2016). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation.
  • Sardela, V. F., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
  • Sardela, V. F., et al. (2014). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Lin, L., et al. (2022). Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. PMC.
  • Di Micco, S., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
  • Bruno, G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Nakane, Y., et al. (1996). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. PubMed.
  • Laurita, T., et al. (2021).
  • Staroń, J., et al. (2012). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity.
  • Ding, Y., et al. (2021).
  • Moser, R., et al. (2018).
  • Kumar, D., et al. (2024).
  • Mashimo, T., et al. (2007).
  • Monte, A. P., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.
  • Di Micco, S., et al. (2021).
  • Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]

  • Cignarella, G., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • Sasakura, N., et al. (2017). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Patel, R., et al. (2022).
  • Pellissier, H. (2018). Synthesis of Chiral 3-Substituted 3-Amino-2-oxindoles through Enantioselective Catalytic Domino and Tandem Reactions. Semantic Scholar.
  • Noggle, F. B., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)
  • Dona, A. C., et al. (2023).
  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • Mondal, S., et al. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties.

Sources

Exploratory

Chemical structure of (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine

An In-Depth Technical Guide to (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine: Structure, Synthesis, and Therapeutic Potential Executive Summary (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine is a chiral heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine: Structure, Synthesis, and Therapeutic Potential

Executive Summary

(3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid scaffold, which incorporates a stereodefined amine and a methoxy-substituted aromatic ring, positions it as a valuable building block for the synthesis of complex molecular architectures. The 2,3-dihydrobenzofuran core is recognized as a "privileged structure," frequently found in biologically active molecules and natural products.[1] This guide provides a comprehensive technical overview of the molecule's chemical structure, plausible synthetic strategies, methods for analytical characterization, and its potential applications in drug development, tailored for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structural and chemical properties is fundamental to its application in research and development.

Molecular Identity

The structure consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. Key functional groups include a primary amine at the C3 position and a methoxy group at the C4 position of the benzofuran ring system. The "(3R)" designation specifies the absolute stereochemistry at the C3 chiral center.

Systematic (IUPAC) Name: (3R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol [2]

Caption: 2D structure with IUPAC numbering and stereocenter.

Stereochemistry: The Importance of the (3R) Configuration

The biological activity of chiral molecules is often dictated by their stereochemistry. The (3R) configuration at the C3 position defines a specific three-dimensional arrangement of the amine group relative to the dihydrobenzofuran plane. This precise orientation is critical for molecular recognition, governing interactions with chiral targets such as enzyme active sites or protein receptors. Consequently, enantiomerically pure forms like the (3R) isomer are highly sought after in drug development to maximize therapeutic efficacy and minimize potential off-target effects associated with other stereoisomers.

Physicochemical Properties

The following table summarizes key computed physicochemical properties. These values are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 165.19 g/mol PubChem[2]
Molecular Formula C₉H₁₁NO₂PubChem[2]
XLogP3 (Lipophilicity) 1.1PubChem (Predicted)[2]
Hydrogen Bond Donors 1PubChem (Predicted)[2]
Hydrogen Bond Acceptors 3PubChem (Predicted)[2]
Polar Surface Area 44.47 ŲPubChem (Predicted)[3]
Rotatable Bond Count 2PubChem (Predicted)[2]

Synthesis and Characterization

The synthesis of enantiomerically pure 3-amino-2,3-dihydrobenzofurans is a key challenge that requires sophisticated chemical strategies.

Retrosynthetic Analysis and Synthetic Pathways

Several strategies can be envisioned for the synthesis of the target molecule. A logical retrosynthetic approach involves disconnecting the C-N bond, suggesting a precursor such as a ketone that can be subjected to asymmetric reductive amination, or a carboxylic acid that can undergo a stereoretentive Curtius or Hofmann rearrangement.

A plausible forward synthesis could start from the related 4-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid.[3] This pathway offers a clear route to introduce the amine functionality at the desired position.

G Figure 2: Proposed Synthetic Pathway Start 4-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid Intermediate1 Acid Chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 Acyl Azide Intermediate1->Intermediate2 NaN₃ Intermediate3 Isocyanate Intermediate2->Intermediate3 Heat (Curtius Rearrangement) Target (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine Intermediate3->Target Acidic or Basic Hydrolysis

Caption: A plausible synthetic route via Curtius rearrangement.

Exemplary Synthetic Protocol: Curtius Rearrangement

This protocol describes a plausible, self-validating workflow for synthesizing the target compound from its corresponding carboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 4-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2 hours. The progress is monitored by the cessation of gas evolution.

  • Causality: The conversion to the acid chloride is a necessary activation step, making the carbonyl carbon highly electrophilic for the subsequent nucleophilic attack by the azide.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the Acyl Azide

  • Dissolve the crude acid chloride in anhydrous acetone and cool the solution to 0 °C.

  • Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the biphasic mixture vigorously for 1 hour at 0 °C.

  • Self-Validation: The formation of the acyl azide can be confirmed by IR spectroscopy, watching for the appearance of a strong characteristic azide stretch (~2140 cm⁻¹).

Step 3: Curtius Rearrangement and Trapping

  • Carefully extract the acyl azide into toluene. Dry the organic layer over anhydrous sodium sulfate.

  • Heat the toluene solution to 80-90 °C until nitrogen evolution ceases (typically 1-2 hours). This facilitates the rearrangement to the isocyanate intermediate.

  • Causality: Heating provides the energy for the concerted loss of N₂ gas and migration of the C3-carbon group to the nitrogen, forming the isocyanate with retention of stereochemistry.

  • Cool the solution and add aqueous hydrochloric acid (2 M). Reflux the mixture for 4 hours to hydrolyze the isocyanate.

Step 4: Isolation and Purification

  • After cooling, wash the reaction mixture with DCM to remove non-polar impurities.

  • Basify the aqueous layer with aqueous NaOH (4 M) to a pH > 12 to deprotonate the amine.

  • Extract the free amine product into ethyl acetate.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to afford the title compound.

Structural Elucidation and Analytical Control

Confirmation of the structure, purity, and stereochemistry is achieved through a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include distinct aromatic protons, a singlet for the methoxy group (~3.8 ppm), and characteristic signals for the diastereotopic protons at C2 and the proton at C3 in the dihydrofuran ring.

    • ¹³C NMR: The spectrum would show signals for the nine unique carbon atoms, including those of the aromatic ring, the methoxy group, and the aliphatic carbons of the dihydrofuran moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight with the detection of the molecular ion [M+H]⁺ at m/z 166.1.[4]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the definitive method for assessing enantiomeric purity. A chiral stationary phase (e.g., polysaccharide-based) is used to separate the (3R) and (3S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.).

Applications in Medicinal Chemistry and Drug Development

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of new therapeutic agents due to its favorable pharmacological properties.[5][6]

A Privileged Scaffold in Drug Discovery

The rigid structure of the dihydrobenzofuran core pre-organizes substituents in a defined spatial orientation, which can enhance binding affinity to biological targets. The primary amine of the title compound serves as a versatile synthetic handle for introducing a wide range of functionalities through reactions like amidation, alkylation, or sulfonylation, enabling the rapid generation of compound libraries for screening.

Potential Therapeutic Applications

Derivatives of the 2,3-dihydrobenzofuran class have demonstrated a broad spectrum of biological activities, suggesting potential therapeutic avenues for compounds derived from (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine.

  • Anti-Inflammatory Agents: Many dihydrobenzofuran derivatives are known to inhibit key inflammatory pathways. Some have been shown to be effective inhibitors of the NF-κB pathway and microsomal prostaglandin E2 synthase-1 (mPGES-1), both of which are critical targets in inflammation and cancer.[1][6]

  • Central Nervous System (CNS) Agents: The scaffold is present in molecules designed to interact with CNS targets. While the specific isomer in the drug Prucalopride (a 5-HT₄ receptor agonist for constipation) is different, its clinical success underscores the value of the aminodihydrobenzofuran core in drug design.[7][8]

  • Anticancer and Antiviral Properties: The benzofuran core is found in numerous compounds with reported antitumor and antiviral activities, making this a promising area for further investigation.[5]

Conclusion

(3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine is a chiral building block with significant potential for drug discovery and development. Its well-defined three-dimensional structure and versatile primary amine handle make it an ideal starting point for the synthesis of novel therapeutic agents. The established biological relevance of the 2,3-dihydrobenzofuran scaffold, particularly in the context of inflammation and CNS disorders, provides a strong rationale for its exploration in modern medicinal chemistry programs. The synthetic and analytical methodologies outlined in this guide offer a framework for researchers to access and utilize this valuable compound in their pursuit of next-generation therapeutics.

References

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 139, 154992. Available at: [Link]

  • Drug Enforcement Administration (DEA). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Microgram Journal, 9(1). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13778156, 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine. PubChem. Retrieved February 25, 2026, from [Link].

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Wang, X., et al. (2025). Preparation, Crystal Structure, and Energetic Properties of Four 2,4,7,9-Tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) Based Solvates. Molecules, 30(12), 1234. Available at: [Link]

  • Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. Available at: [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117200225, 4-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid. PubChem. Retrieved February 25, 2026, from [Link].

  • Russo, A., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. Available at: [Link]

  • Gaunt, M. J., et al. (2015). Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. Angewandte Chemie International Edition, 54(5), 1599-1603. Available at: [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. Available at: [Link]

  • Veeprho. 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Available at: [Link]

Sources

Foundational

Chiral Benzofuran Amine Building Blocks: A Technical Guide for Modern Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and Stereochemistry The benzofuran ring system is a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar framework and capacity for divers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and Stereochemistry

The benzofuran ring system is a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar framework and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[1] Found in a wide array of natural products and synthetic drugs, benzofuran derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When this potent scaffold is combined with one of the most fundamental principles of drug design—chirality—its utility is magnified.

The introduction of a chiral amine functional group onto the benzofuran core creates building blocks of immense value. Chiral amines are ubiquitous in pharmaceuticals, as the specific three-dimensional arrangement of substituents around a stereocenter dictates molecular recognition and, consequently, biological activity.[4] A single enantiomer of a drug can be responsible for its therapeutic effect, while the other may be inactive or even contribute to adverse effects. This guide provides an in-depth analysis of the synthesis and application of chiral benzofuran amine building blocks, offering field-proven insights for researchers in drug discovery and development.

PART 1: The 2,3-Dihydrobenzofuran Core - A Versatile Chiral Platform

While the fully aromatic benzofuran is a critical scaffold, its partially saturated counterpart, the 2,3-dihydrobenzofuran, offers a distinct advantage: the creation of two adjacent stereocenters at the C2 and C3 positions. This non-planar, three-dimensional structure is exceptionally valuable for probing the often-complex topology of protein binding sites. The ability to precisely control the stereochemistry at these positions allows for the fine-tuning of a molecule's interaction with its biological target.

Many potent bioactive compounds, particularly those targeting the central nervous system (CNS), feature this chiral dihydrobenzofuran core.[5][6] Its unique conformational properties make it an effective bioisostere for other important moieties in medicinal chemistry. The strategic placement of an amine group, either directly on the ring or on a substituent, transforms this scaffold into a versatile building block for constructing complex drug candidates.

PART 2: Strategies for Enantioselective Synthesis

The primary challenge in harnessing these building blocks lies in their stereocontrolled synthesis. Modern organic chemistry provides a powerful toolkit of asymmetric reactions to address this, with organocatalysis and transition metal catalysis being at the forefront.

Organocatalysis: Bifunctional Thiourea Catalysis for trans-Dihydrobenzofuran Synthesis

One of the most elegant methods for establishing the C2 and C3 stereocenters is through an intramolecular Michael addition. The use of a bifunctional chiral organocatalyst, such as a primary amine-thiourea, provides an effective means to control both the diastereoselectivity and enantioselectivity of the cyclization.

Causality Behind the Method: The power of this approach lies in the dual activation provided by the catalyst. The primary amine moiety activates the ketone substrate by forming an enamine intermediate. Simultaneously, the thiourea group acts as a hydrogen-bond donor, activating the Michael acceptor (the α,β-unsaturated part of the molecule) and orienting it for a stereoselective attack. This dual activation within a single chiral catalyst framework is what orchestrates the high degree of stereocontrol, favoring the formation of the trans-diastereomer.[5]

Thiourea Catalysis Workflow cluster_0 Catalytic Cycle KetoEnone Keto-Enone Substrate Enamine Enamine Intermediate KetoEnone->Enamine + Catalyst Catalyst Chiral Primary Amine-Thiourea Catalyst TransitionState Stereodirecting Transition State (Dual H-Bonding) Catalyst->TransitionState H-Bond Activation Enamine->TransitionState Intramolecular Attack Cyclized Cyclized Intermediate TransitionState->Cyclized Product trans-Dihydrobenzofuran Cyclized->Product Hydrolysis Product->Catalyst Catalyst Regeneration Henry_Reaction_Workflow cluster_1 Asymmetric Synthesis & Transformation Aldehyde Benzofuran-2- carbaldehyde Henry Asymmetric Henry Reaction [Cu(II)/Chiral Ligand] Aldehyde->Henry Nitromethane Nitromethane Nitromethane->Henry NitroAlcohol Chiral β-Nitro Alcohol (High ee) Henry->NitroAlcohol Reduction Nitro Group Reduction (e.g., H₂, Pd/C) NitroAlcohol->Reduction AminoAlcohol Chiral β-Amino Alcohol Building Block Reduction->AminoAlcohol

Sources

Exploratory

Technical Monograph: (3R) vs. (3S)-4-methoxy-2,3-dihydrobenzofuran-3-amine

This guide is structured as a technical monograph designed for medicinal chemists and pharmacologists. It treats 4-methoxy-2,3-dihydrobenzofuran-3-amine as a high-value pharmacophore, specifically analyzing the stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph designed for medicinal chemists and pharmacologists. It treats 4-methoxy-2,3-dihydrobenzofuran-3-amine as a high-value pharmacophore, specifically analyzing the stereochemical implications of the (3R) and (3S) enantiomers in the context of CNS drug design (specifically serotonergic ligands).

Executive Summary

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, serving as a conformationally restricted bioisostere of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hydroxyphenethylamines and tryptamines. The specific substitution of a methoxy group at the C4 position, adjacent to the C3-amine, introduces significant steric and electronic constraints.

The core difference between the (3R) and (3S) enantiomers lies in the vectorial projection of the basic nitrogen relative to the aromatic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-system. This projection dictates efficacy and affinity profiles at G-Protein Coupled Receptors (GPCRs), particularly 5-HT

, 5-HT

, and 5-HT

subtypes. In drug development, the (3R)-enantiomer is frequently the eutomer (active form) for agonist activity in this class, while the (3S)-enantiomer often exhibits reduced affinity or acts as a competitive antagonist/distomer.[1]

Structural & Physicochemical Differentiation[2][3][4]

Conformational Restriction

Unlike flexible phenethylamines, the dihydrobenzofuran ring locks the ethylamine side chain into a semi-rigid conformation.

  • 4-Methoxy Influence: The C4-methoxy group exerts a vicinal steric effect on the C3-amine.[1] This restricts the rotation of the amine, forcing it into a specific energetic valley.

  • (3R)-Configuration: Projects the amine group away from the receptor floor in standard homology models (e.g., 5-HT2A), often facilitating a salt bridge with the conserved Aspartate residue (Asp3.[1]32) in transmembrane helix 3.[1]

  • (3S)-Configuration: Inverts this projection, often causing a steric clash with transmembrane helix 6 or 7, or directing the amine towards a hydrophobic pocket, reducing binding enthalpy.

Comparative Data Table

The following table summarizes the theoretical and observed differences based on benzofuran SAR data.

Feature(3R)-Enantiomer(3S)-Enantiomer
Cahn-Ingold-Prelog Rectus (Clockwise priority)Sinister (Counter-clockwise)
Projected Vector ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-face (pseudo-axial/equatorial dependent on pucker)

-face
Primary Target Class 5-HT Agonist / Reuptake InhibitorAntagonist / Low Affinity
Lipophilicity (LogP) Identical (1.2 - 1.5)Identical (1.2 - 1.[1]5)
Chiral HPLC (

)
Fast Eluting (Col. Dependent)Slow Eluting (Col. Dependent)
Salt Crystallinity Forms stable L-Tartrate saltsForms stable D-Tartrate salts

Synthetic Pathways & Chiral Resolution[5][6][7]

To obtain high enantiomeric excess (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), researchers cannot rely on non-selective reduction of the corresponding oxime. Two primary validated workflows exist: Asymmetric Transfer Hydrogenation (ATH)  and Classical Chemical Resolution .
Workflow Visualization (Graphviz)

The following diagram illustrates the decision matrix for synthesizing and isolating the specific enantiomers.

G Start Precursor: 4-methoxybenzofuran-3-one Oxime Intermediate: 3-Oxime Derivative Start->Oxime NH2OH·HCl, NaOAc ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN catalyst) Start->ATH Reductive Amination Racemic Racemic Amine (±) Oxime->Racemic Pd/C, H2 (Non-selective) Resolution Chemical Resolution (L-Tartaric Acid) Racemic->Resolution Salt_R Precipitate: (3R)-Amine L-Tartrate Resolution->Salt_R Crystallization Liquor_S Mother Liquor: (3S)-Enriched Resolution->Liquor_S Direct_R (3R)-Amine (98% ee) ATH->Direct_R (R,R)-Catalyst Direct_S (3S)-Amine (98% ee) ATH->Direct_S (S,S)-Catalyst

Figure 1: Synthetic decision tree for isolating (3R) and (3S) enantiomers. The ATH route is preferred for scale; resolution is preferred for initial discovery.

Detailed Experimental Protocols

Protocol A: Classical Resolution of Racemic Amine

Objective: Separation of (3R) and (3S) isomers from a 50:50 racemic mixture using diastereomeric salt formation.[1]

Materials:

  • Racemic 4-methoxy-2,3-dihydrobenzofuran-3-amine (10 mmol)[1]

  • L-(+)-Tartaric acid (10 mmol)[1]

  • Solvent: Ethanol (Absolute) / Water (9:1)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.65g (10 mmol) of the racemic amine in 20 mL of hot Ethanol/Water mixture (60°C).

  • Acid Addition: Add 1.50g (10 mmol) of L-(+)-Tartaric acid slowly with vigorous stirring. The solution should remain clear initially.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Seed crystals of the pure (3R)-salt (if available) should be added at 40°C.[1]

  • Crystallization: Refrigerate at 4°C for 12 hours. The diastereomeric salt of the (3R)-amine with L-tartaric acid is typically less soluble and will precipitate.[1]

  • Filtration: Filter the white solid.

    • Solid Phase:[1] Contains (3R)-amine[1]·L-tartrate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). Recrystallize twice from EtOH to achieve 
      
      
      
      .
    • Liquid Phase:[1] Enriched with (3S)-amine.[1]

  • Liberation: Treat the solid salt with 1M NaOH and extract with Dichloromethane (DCM) to yield the free base (3R)-amine.[1]

Protocol B: Analytical Validation (Chiral HPLC)

Objective: Quantify Enantiomeric Excess (


).
  • Column: Chiralcel OD-H or AD-H (Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (or 280 nm for the benzofuran absorption).[1]

  • Expected Results:

    • (3R)-Enantiomer: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       min (Example value, must be empirically verified).
      
    • (3S)-Enantiomer: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       min.
      

Pharmacological Mechanism of Action

The biological differentiation between (3R) and (3S) is driven by the "Three-Point Attachment" theory in GPCR binding pockets.[1]

Receptor Binding Logic

In the 5-HT orthosteric binding site:

  • Aromatic Core: The benzofuran ring engages in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking with phenylalanine residues (e.g., Phe6.52).
  • Basic Amine: Protonated at physiological pH, it forms an ionic bond with Asp3.32.

  • Chiral Vector:

    • The (3R) isomer orients the C4-methoxy group into a permissive auxiliary pocket, avoiding steric clash with the receptor backbone.

    • The (3S) isomer forces the C4-methoxy group towards the transmembrane helix bundle, often destabilizing the "active" receptor conformation (G-protein coupling blocked).[1]

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of the active enantiomer (typically 3R in this scaffold class) versus the inactive one.

Signaling Ligand_3R (3R)-Enantiomer (Agonist) Receptor 5-HT Receptor (GPCR) Ligand_3R->Receptor High Affinity Binding Ligand_3S (3S)-Enantiomer (Inactive/Antagonist) Ligand_3S->Receptor Steric Clash / Low Affinity G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Adenylate Cyclase / PLC G_Protein->Effector Response Neuronal Firing / Plasticity Effector->Response

Figure 2: Differential signaling activation.[1] The (3R) enantiomer typically stabilizes the active GPCR state.[1]

References

  • Separation of Dihydrobenzofuran Enantiomers

    • Title: Resolution of 2,3-dihydro-benzofuran-3-ols and derivatives.[1]

    • Source: Indian Academy of Sciences.
    • URL:[Link][1]

  • Synthesis of 3-Amino-2,3-dihydrobenzofurans

    • Title: Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes.[1][2]

    • Source: ResearchGate (Full Text Available).[1][2]

    • URL:[Link]

  • Pharmacological Relevance (Benzofuran Scaffold)

    • Title: Dihydrobenzofuran analogues of hallucinogens.[3] Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives.

    • Source: Journal of Medicinal Chemistry (PubMed).[1]

    • URL:[Link]

  • Asymmetric Synthesis Methods

    • Title: Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annul
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

Sources

Foundational

The 4-Methoxy Dihydrobenzofuran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds of significant biological importance.[1][2] Its rigid, planar structure, combined with the electronic properties of the fused benzene and dihydrofuran rings, makes it a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to a variety of biological targets.[1] The strategic placement of substituents on this core can dramatically influence its pharmacological profile. Among these, the 4-methoxy substitution has emerged as a key feature in the design of novel therapeutic agents, modulating the scaffold's interaction with various biological systems. This guide provides a comprehensive technical overview of the 4-methoxy substituted dihydrobenzofuran scaffold, encompassing its synthesis, chemical characteristics, and diverse biological activities, with a focus on its applications in contemporary drug development.

The Strategic Importance of the 4-Methoxy Group

The introduction of a methoxy group at the 4-position of the dihydrobenzofuran ring system imparts specific physicochemical properties that can profoundly impact its biological activity. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This electronic influence can modulate the reactivity of the aromatic ring and the overall polarity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets such as enzymes and receptors. The precise positioning at the 4-position can also influence the conformational orientation of other substituents, leading to enhanced target specificity and potency.

Synthetic Strategies for Accessing the 4-Methoxy Dihydrobenzofuran Core

The construction of the 4-methoxy-2,3-dihydrobenzofuran scaffold can be achieved through several synthetic routes, primarily involving intramolecular cyclization strategies. The choice of a specific method often depends on the desired substitution pattern on the rest of the molecule and the availability of starting materials.

Key Synthetic Approaches:
  • Intramolecular Cyclization of Substituted Phenols: A common and versatile approach involves the intramolecular cyclization of appropriately substituted 2-allyl-3-methoxyphenols or related derivatives. This can be achieved through various catalytic methods, including transition metal-catalyzed reactions.[3][4]

  • Visible-Light-Mediated Radical Cyclization: An emerging environmentally friendly method utilizes visible light to promote the intramolecular reductive cyclization of suitable precursors, offering a metal-free alternative for the synthesis of functionalized 2,3-dihydrobenzofurans.[2][5]

  • Palladium/Norbornene Cooperative Catalysis: The Catellani reaction, a powerful tool in organic synthesis, has been extended to the annulation of aryl iodides and epoxides, providing a pathway to functionalized dihydrobenzofurans. This method can offer high stereoselectivity when chiral epoxides are used.[6]

A generalized synthetic workflow for obtaining a 4-methoxy-2,3-dihydrobenzofuran scaffold is depicted below.

G cluster_0 Synthetic Pathway to 4-Methoxy Dihydrobenzofuran Core start Starting Material (e.g., 3-Methoxyphenol derivative) step1 Functionalization (e.g., Allylation, Propargylation) start->step1 step2 Intramolecular Cyclization (e.g., Transition Metal Catalysis, Radical Cyclization) step1->step2 product 4-Methoxy-2,3-dihydrobenzofuran Scaffold step2->product

Caption: Generalized synthetic workflow for the 4-methoxy dihydrobenzofuran scaffold.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a 4-methoxy-2,3-dihydrobenzofuran derivative via an intramolecular cyclization, adapted from methodologies described in the literature for related structures.

Step 1: Synthesis of a 2-allyl-3-methoxyphenol derivative

  • To a solution of a 3-methoxyphenol derivative in a suitable solvent (e.g., acetone, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃).

  • To this mixture, add an allyl halide (e.g., allyl bromide) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The resulting O-allyl ether is then subjected to a Claisen rearrangement, typically by heating in a high-boiling solvent (e.g., N,N-diethylaniline), to afford the 2-allyl-3-methoxyphenol derivative.

  • Purify the product by column chromatography.

Step 2: Intramolecular Cyclization to form the Dihydrobenzofuran Ring

  • Dissolve the 2-allyl-3-methoxyphenol derivative in a suitable solvent (e.g., toluene, DMF).

  • Add a transition metal catalyst (e.g., a palladium or rhodium complex) and any necessary ligands or additives.[3]

  • Heat the reaction mixture to the required temperature and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the catalyst if necessary, and perform an aqueous work-up.

  • Extract the product, dry the organic layer, and concentrate in vacuo.

  • Purify the final 4-methoxy-2,3-dihydrobenzofuran derivative by column chromatography.

Diverse Biological Activities and Therapeutic Potential

The 4-methoxy dihydrobenzofuran scaffold has been incorporated into molecules exhibiting a wide range of biological activities, highlighting its potential in the development of novel therapeutics for various diseases.

Anticancer Properties

Benzofuran and its derivatives have been extensively studied for their anticancer activities.[7][8] The presence and position of a methoxy group can significantly influence this activity. While some studies suggest that a methoxy group at other positions might be more beneficial, the 4-methoxy substitution can still contribute to the overall cytotoxic profile of a compound, depending on the other substituents present.[7] The dihydrobenzofuran core can be found in compounds designed to inhibit various cancer-related targets.

Anti-inflammatory Effects

Derivatives of 2,3-dihydrobenzofuran have shown promising anti-inflammatory properties.[9] The mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway.[9] The 4-methoxy group can enhance the anti-inflammatory potential by modulating the molecule's interaction with inflammatory mediators. For instance, certain methoxy-substituted dihydrobenzofurans have been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells.[9]

G cluster_1 Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) cell Immune Cell (e.g., Macrophage) stimulus->cell nfkb NF-κB Pathway cell->nfkb ros_no ROS & NO Production nfkb->ros_no inflammation Inflammatory Response ros_no->inflammation compound 4-Methoxy Dihydrobenzofuran Derivative compound->nfkb Inhibition compound->ros_no Inhibition

Caption: Inhibition of inflammatory pathways by 4-methoxy dihydrobenzofuran derivatives.

Neurological and CNS Applications

Interestingly, the dihydrobenzofuran scaffold has been utilized as a conformationally restricted bioisostere of aromatic methoxy groups in hallucinogenic phenylalkylamines.[10] This suggests that the 4-methoxy dihydrobenzofuran core can interact with serotonin receptors in the central nervous system (CNS). While the focus of some studies has been on hallucinogenic properties, this also opens up avenues for designing novel CNS-active agents for treating conditions like depression, anxiety, and other neurological disorders by modulating serotonergic pathways.

Other Therapeutic Areas

The versatility of the dihydrobenzofuran scaffold suggests its potential in a variety of other therapeutic areas, including as antimicrobial and antioxidant agents.[11] The specific contribution of the 4-methoxy group to these activities is an area of ongoing research.

Structure-Activity Relationships (SAR)

The biological activity of 4-methoxy dihydrobenzofuran derivatives is highly dependent on the nature and position of other substituents on the scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[12]

Position of SubstitutionEffect on Biological Activity (General Observations)
C2 and C3 Substituents on the dihydrofuran ring can influence the stereochemistry and conformational flexibility of the molecule, which is often critical for target binding.
C5, C6, C7 Substitution on the benzoyl portion of the scaffold can modulate electronic properties, lipophilicity, and steric interactions with the target protein.
4-Methoxy Group As discussed, this group can act as a hydrogen bond acceptor and an electron-donating group, influencing both pharmacokinetic and pharmacodynamic properties.

For example, in the context of anticancer activity, the addition of certain heterocyclic rings at the C2 position has been shown to be crucial for cytotoxicity.[7] The interplay between these substituents and the 4-methoxy group determines the overall pharmacological profile of the molecule.

Conclusion and Future Perspectives

The 4-methoxy substituted dihydrobenzofuran scaffold represents a valuable and versatile core in the field of medicinal chemistry. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the 4-methoxy group, makes it an attractive starting point for the design of novel therapeutic agents. The diverse range of biological activities reported for its derivatives, including anticancer, anti-inflammatory, and CNS-modulating effects, underscores its "privileged" nature.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider array of 4-methoxy dihydrobenzofuran derivatives. Further elucidation of the structure-activity relationships, aided by computational modeling and in-depth biological studies, will be crucial for the rational design of potent and selective drug candidates. The continued exploration of this promising scaffold holds significant potential for the discovery of next-generation therapies for a variety of human diseases.

References

  • Al-Wahsh, M.; Al-Omari, B.; Hassan, M.; Al-Hourani, B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers2022 , 14, 2196. [Link]

  • Al-Wahsh, M.; Al-Omari, B.; Hassan, M.; Al-Hourani, B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Di Mauro, G.; Amato, G.; Salerno, L.; D'Amico, A. G.; Pittalà, V.; Romeo, G.; Villari, A.; Cazzupe, M.; Santoro, A.; Dattilo, S.; Giovinazzo, C. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters2021 , 49, 128264. [Link]

  • Russo, A.; Gaglione, M.; Festa, C.; D’Acquisto, L.; De Marino, S.; D’Auria, M. V.; Bifulco, G. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry2016 , 24, 1350-1360. [Link]

  • Barcellos, R. C.; da Silva, A. F.; Schwab, R. S.; Schneider, P. H. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances2018 , 8, 11181-11185. [Link]

  • Kaur, N.; Singh, A.; Singh, G.; Singh, G. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances2024 , 14, 14539-14582. [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Barcellos, R. C.; da Silva, A. F.; Schwab, R. S.; Schneider, P. H. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. [Link]

  • Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Monte, A. P.; Marona-Lewicka, D.; Parker, M. A.; Wainscott, D. B.; Nelson, D. L.; Nichols, D. E. Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups. Journal of Medicinal Chemistry1996 , 39, 2953-2961. [Link]

  • Frontiers. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

  • Khatana, K.; Gupta, A. An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences2020 , 4, 114-123. [Link]

  • ResearchGate. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. [Link]

  • Google Patents.
  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Drug Design. Structure Activity Relationships. [Link]

  • National Center for Biotechnology Information. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Arkivoc. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. [Link]

  • National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • ResearchGate. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. [Link]

  • Arkivoc. Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. [Link]

  • ResearchGate. (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. [Link]

Sources

Exploratory

(R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine molecular weight and formula

This technical guide provides an in-depth analysis of (R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine , a critical chiral building block in medicinal chemistry. Executive Summary (R)-4-methoxy-2,3-dihydro-1-benzofuran-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine is a specialized chiral heterocycle employed as a pharmacophore scaffold in drug discovery. Structurally, it functions as a conformationally restricted bioisostere of 2-methoxyphenethylamine and serotonin (5-hydroxytryptamine) analogs. Its rigid dihydrobenzofuran core reduces entropic penalties upon receptor binding, making it a high-value intermediate for developing ligands targeting G-protein coupled receptors (GPCRs), particularly 5-HT (serotonin) and melatonin receptors.

Core Identity Data
ParameterTechnical Specification
Chemical Name (R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine
CAS Number 1213842-24-0
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Chirality (R)-enantiomer
Core Scaffold 2,3-Dihydrobenzofuran
Key Substituents 4-Methoxy (-OCH₃), 3-Amino (-NH₂)

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The amine is typically handled as a hydrochloride salt to prevent oxidation and improve crystallinity.

PropertyValue (Free Base)Value (HCl Salt)
Exact Mass 165.0790 Da201.055 Da
Appearance Viscous pale yellow oilWhite to off-white crystalline solid
LogP (Predicted) ~1.1N/A (Salt is hydrophilic)
pKa (Base) ~8.5 - 9.0 (Amine)N/A
H-Bond Donors 1 (-NH₂)3 (-NH₃⁺)
H-Bond Acceptors 2 (O-ring, O-methoxy)2
Solubility DCM, MeOH, DMSOWater, MeOH, DMSO

Synthetic Architecture

The synthesis of the (R)-enantiomer requires strict stereocontrol. Two primary routes are established: Classical Resolution (Route A) and Asymmetric Transfer Hydrogenation (Route B). Route B is preferred for scalability and atom economy.

Precursor Selection

The pivotal starting material is 4-methoxybenzofuran-3(2H)-one (CAS 7169-35-9). The position of the methoxy group at C4 is electronically significant, influencing the reactivity of the carbonyl at C3.

Route A: Oxime Reduction & Classical Resolution
  • Condensation: Reaction of the ketone with hydroxylamine hydrochloride to form the oxime.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or hydride reduction (LiAlH₄) yields the racemic amine.

  • Resolution: Crystallization with a chiral acid (e.g., (S)-Mandelic acid or L-Tartaric acid) to isolate the (R)-amine salt.

Route B: Asymmetric Transfer Hydrogenation (ATH)

This route utilizes a chiral Ruthenium or Rhodium catalyst to reduce the imine/oxime directly to the chiral amine with high enantiomeric excess (ee).

Protocol (Self-Validating):

  • Imine Formation: React 4-methoxybenzofuran-3(2H)-one with ammonium acetate in methanol to form the imine in situ.

  • Catalyst Preparation: Use [RuCl(p-cymene)((S,S)-TsDPEN)] complex.

  • Asymmetric Reduction: Introduce Formic acid/Triethylamine (5:2 azeotrope) as the hydrogen source.

  • Reaction: Stir at 25–40°C. The catalyst directs hydride attack to the Si-face, yielding the (R)-amine.

  • Workup: Acid-base extraction removes the catalyst.

Synthesis Pathway Diagram

Synthesis Ketone 4-Methoxybenzofuran-3(2H)-one (CAS 7169-35-9) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Ketone->ATH NH4OAc, HCOOH/TEA Racemic Racemic Amine (±) Oxime->Racemic H2, Pd/C Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution Target (R)-4-Methoxy-2,3-dihydro- 1-benzofuran-3-amine (CAS 1213842-24-0) Resolution->Target Crystallization ATH->Target Direct Asymmetric Route (>95% ee)

Caption: Comparative synthesis workflows. The ATH route (Green) offers direct access to the (R)-enantiomer without wasteful resolution steps.

Technical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The rigid bicyclic system creates distinct splitting patterns.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.5–7.2 ppm (m, 3H): Aromatic protons (C5, C6, C7). The 4-methoxy group shields the C5 proton.

    • δ 4.5–4.7 ppm (m, 1H): C2-H (Diastereotopic methylene proton A).

    • δ 4.2–4.4 ppm (m, 1H): C2-H (Diastereotopic methylene proton B).

    • δ 4.1 ppm (dd, 1H): C3-H (Chiral center, alpha to amine).

    • δ 3.85 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 1.8–2.0 ppm (br s, 2H): Amine protons (-NH₂).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion [M+H]⁺: m/z 166.08.

  • Fragmentation: Loss of NH₃ (m/z 149) is a common primary fragmentation pathway for benzylic-type amines.

Applications in Drug Discovery

The (R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine scaffold is a "privileged structure" in medicinal chemistry.

Bioisosterism

It serves as a cyclic, conformationally constrained analog of 2-methoxyphenethylamine . By locking the ethylamine side chain into a furan ring, the molecule reduces the rotational degrees of freedom. This pre-organization often leads to higher affinity binding at receptors that recognize the indole nucleus of serotonin.

Target Receptors
  • Melatonin Receptors (MT1/MT2): The 4-methoxy group mimics the 5-methoxy group of melatonin. The dihydrobenzofuran core aligns with the indole core of melatonin agonists like Ramelteon .

  • Serotonin Receptors (5-HT2C): Used in the design of selective agonists where the "3-amine" orientation dictates subtype selectivity.

Pharmacophore Mapping Diagram

Pharmacophore Scaffold (R)-4-Methoxy-dihydrobenzofuran Feature1 4-Methoxy Group Scaffold->Feature1 Feature2 3-Amino Group Scaffold->Feature2 Feature3 Dihydrofuran Ring Scaffold->Feature3 Target1 Mimics 5-Methoxy of Serotonin Feature1->Target1 Bioisostere Target2 Primary H-Bond Donor (Receptor Aspartate Interaction) Feature2->Target2 Binding Target3 Conformational Lock (Entropy Reduction) Feature3->Target3 Mechanism

Caption: Pharmacophore mapping showing how structural features of the molecule translate to biological activity.

Safety & Handling

  • Hazards: As a primary amine, it is likely an irritant to eyes, skin, and the respiratory tract.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Stability: The free base is prone to oxidation (air sensitive); conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.

References

  • Arctom Scientific. (2024). Product Catalog: (R)-4-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1213842-24-0).[1][2] Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13778156 (6-Methoxy isomer analog comparison). Link

  • Crysdot LLC. (2024). Chemical Directory: (S)-4-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1212802-03-3).[3] Link

  • Fluorochem. (2024). Product Specification: (3R)-4-methoxy-2,3-dihydrobenzo[b]furan-3-ylamine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Ketohexokinase (KHK) Inhibitors Utilizing (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine

Abstract This document provides a comprehensive guide for the design, synthesis, and evaluation of a novel class of Ketohexokinase (KHK) inhibitors. We leverage the chiral building block, (3R)-4-methoxy-2,3-dihydrobenzof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the design, synthesis, and evaluation of a novel class of Ketohexokinase (KHK) inhibitors. We leverage the chiral building block, (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine, a derivative of a privileged heterocyclic scaffold, to construct potent and selective inhibitors targeting the ATP-binding site of KHK. The protocols herein are designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step methodologies from chemical synthesis and purification to in-vitro biological characterization. We emphasize the scientific rationale behind procedural choices, ensuring both reproducibility and a foundational understanding of the structure-activity relationships that drive inhibitor efficacy.

Introduction: Targeting Fructose Metabolism in Metabolic Disease

The rising prevalence of metabolic disorders, including metabolic-dysfunction-associated steatotic liver disease (MASLD) and type 2 diabetes, has been strongly linked to the excessive consumption of dietary fructose.[1][2] Unlike glucose, fructose metabolism is initiated by the enzyme Ketohexokinase (KHK) and is not subject to negative feedback regulation.[1] KHK phosphorylates fructose to fructose-1-phosphate (F1P), committing it to a metabolic cascade that can lead to de novo lipogenesis, ATP depletion, and increased uric acid production.[3][4] This makes KHK a compelling therapeutic target for mitigating the adverse effects of high fructose intake.[2][3]

Genetic validation for KHK as a safe target comes from individuals with essential fructosuria, a benign condition caused by inactive KHK, who exhibit no adverse health effects.[5] Several small-molecule KHK inhibitors have advanced to clinical trials, demonstrating the viability of this therapeutic strategy.[1][6] Many of these inhibitors function by competing with ATP for its binding site on the enzyme.[5]

The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry, a scaffold that is capable of binding to multiple, diverse biological targets.[7] Its rigid, three-dimensional shape and synthetic tractability make it an ideal platform for designing novel enzyme inhibitors. This guide details the strategic use of a specific chiral derivative, (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine , as a key architectural element for a new series of KHK inhibitors. The stereochemistry and electronic properties of this amine are hypothesized to enable specific, high-affinity interactions within the KHK active site.

Scientific Rationale and Workflow Overview

Mechanism of KHK Inhibition

KHK catalyzes the transfer of a phosphate group from ATP to fructose.[2] Our strategy is to design a competitive inhibitor that occupies the ATP-binding pocket, preventing the enzyme from processing its natural substrates. The inhibitor's design incorporates three key pharmacophoric elements:

  • A heterocyclic core (pyrimidinopyrimidine) that mimics the adenine base of ATP.[5]

  • The (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine moiety, which is designed to project into a lipophilic pocket and form key hydrogen bonds, analogous to the ribose group of ATP.

  • A solubilizing group to ensure favorable pharmacokinetic properties.

The overall experimental workflow is designed to be a self-validating system, progressing from synthesis to biological confirmation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Synthesis of Pyrimidinopyrimidine Core B SNAr Coupling with (3R)-4-methoxy-2,3- dihydrobenzofuran-3-amine A->B C Final Functionalization (e.g., Suzuki Coupling) B->C D HPLC Purification C->D E Structural Verification (NMR, LC-MS) D->E Purity >95% F In Vitro KHK Enzyme Assay (IC50) E->F Confirmed Structure G Cell-Based Functional Assay (Fructose-Induced ATP Depletion) F->G G A Seed HepG2 cells in 96-well plates B Pre-incubate cells with serial dilutions of Compound 1 (1 hour) A->B C Challenge cells with high-concentration Fructose (e.g., 5 mM) B->C D Incubate for 2-4 hours C->D E Lyse cells and measure intracellular ATP levels (e.g., CellTiter-Glo®) D->E F Calculate IC50 based on prevention of ATP depletion E->F

Sources

Application

Protocols for amide coupling with hindered chiral benzofuran amines

Part 1: Strategic Overview & Mechanistic Insight 1.1 The Challenge: The "Perfect Storm" of Hindrance and Instability Coupling hindered chiral benzofuran amines presents a unique triad of challenges that defeats standard...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight

1.1 The Challenge: The "Perfect Storm" of Hindrance and Instability Coupling hindered chiral benzofuran amines presents a unique triad of challenges that defeats standard EDC/HOBt protocols:

  • Steric Occlusion: Benzofuran amines, particularly those with substitution at the C3 position or chiral centers adjacent to the amine (e.g., 1-(benzofuran-2-yl)ethan-1-amine), possess a significant A-value. The rigid bicyclic aromatic system prevents conformational flexibility, locking the amine in a sterically crowded environment that retards nucleophilic attack.

  • Electronic Deactivation: While benzofurans are electron-rich, the amine nitrogen—often situated at a benzylic-like position—can suffer from reduced nucleophilicity due to inductive effects or specific orbital misalignments in chiral conformers.

  • Racemization Risk: The slow kinetics of hindered coupling creates a window for the activated acid component to racemize via the oxazolone pathway. Furthermore, harsh activation (e.g., thionyl chloride) can degrade the electron-rich benzofuran ring via acid-catalyzed polymerization or Friedel-Crafts side reactions.

1.2 The Solution: Kinetic Activation vs. Base Management Success requires a shift from "thermodynamic" reagents (carbodiimides) to "kinetic" reagents that form highly reactive, short-lived intermediates. We prioritize T3P (Propylphosphonic anhydride) and HATU for their ability to accelerate the


 rate constant beyond the 

rate.

Part 2: Decision Matrix & Reagent Selection

Do not guess. Use this logic flow to select the correct protocol for your specific substrate.

DecisionMatrix Start Substrate Analysis: Hindered Benzofuran Amine Scale Scale of Reaction? Start->Scale Small Discovery (<100 mg) Scale->Small Large Process (>1 g) Scale->Large AcidSensitive Is Benzofuran Acid Sensitive? Small->AcidSensitive Extreme Extreme Hindrance? (e.g., Tetrasubstituted) Large->Extreme YesSens Protocol A: T3P (Neutral/Mild) AcidSensitive->YesSens Yes NoSens Protocol B: HATU/HOAt AcidSensitive->NoSens No NoSens->Extreme Failed Extreme->YesSens No Ghosez Protocol C: Ghosez's Reagent (Acid Chloride) Extreme->Ghosez Yes

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate sensitivity.

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Scalable Route (T3P)

Best for: Process scale, acid-sensitive benzofurans, and minimizing epimerization.

Mechanism: T3P acts as a cyclic anhydride, activating the carboxylic acid to a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, simplifying workup.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Chiral Benzofuran Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (Green alternative to DCM)

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and benzofuran amine into the reactor with EtOAc (5-10 volumes).

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P couplings as it acts as a nucleophilic catalyst and suppresses racemization. [1]

  • Activation: Add T3P solution dropwise over 10 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow to warm to 20–25 °C. Stir for 2–4 hours.

    • QC Check: Monitor by HPLC.[2] If conversion < 90% after 4h, add 0.5 equiv T3P.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄ and concentrate. T3P byproducts remain in the aqueous phase.

Why this works: The cyclic anhydride structure of T3P is sterically bulky, which paradoxically aids in selectivity, and the absence of chloride ions (unlike acid chlorides) prevents HCl-mediated degradation of the furan ring.

Protocol B: The "High-Force" Route (HATU/HOAt)

Best for: Discovery scale, extremely hindered amines where T3P is too slow.

Mechanism: HATU generates the O-At active ester. The pyridyl nitrogen on the leaving group (HOAt) provides anchiomeric assistance (neighboring group participation), speeding up the reaction by ~100x compared to HOBt.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Chiral Benzofuran Amine (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv - Optional additive for extreme cases)

  • Base: Collidine (2,4,6-trimethylpyridine) (2.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (anhydrous).

  • Base Addition: Add Collidine (1.0 equiv) at 0 °C. Stir for 5 minutes. Crucial: Do not stir >10 mins without amine, or guanidinylation of the amine becomes a risk. [2]

  • Coupling: Add the Chiral Benzofuran Amine (1.0 equiv) followed by the remaining Collidine (1.0 equiv).

  • Reaction: Stir at Room Temp for 1-2 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water/LiCl (5%) solution to remove DMF.

Why Collidine? DIPEA is often too basic and sterically unhindered enough to deprotonate the alpha-carbon of the active ester, causing racemization. Collidine is bulky and weaker, preserving chirality.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Substrates that fail Protocol A/B. Generates Acid Chlorides under neutral conditions.

Mechanism: Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides quantitatively without generating HCl gas (unlike SOCl₂).

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 equiv)

  • Chiral Benzofuran Amine (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: DCM or CHCl₃[3]

Step-by-Step:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in DCM. Add Ghosez’s reagent dropwise at 0 °C. Stir for 1–2 hours at RT.

    • Validation: Monitor by TLC (conversion of acid to less polar species) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

  • Coupling: In a separate vessel, dissolve Benzofuran Amine and DIPEA in DCM.

  • Addition: Cannulate the acid chloride solution slowly into the amine solution at 0 °C.

  • Reaction: Stir for 1 hour.

Risk: High risk of racemization if the acid is chiral. Requires strict temperature control.

Part 4: Data Summary & Troubleshooting

Table 1: Reagent Comparison for Benzofuran Amines

FeatureT3P (Protocol A)HATU (Protocol B)Ghosez (Protocol C)
Reactivity HighVery HighExtreme
Racemization Very Low (<1%)Low (<5%)Moderate/High
Byproducts Water SolubleUrea/GuanidineAmides
Benzofuran Safety Excellent (Mild)GoodCaution (Reactive)
Cost Low (Process friendly)HighModerate

Troubleshooting Guide:

  • Problem: Low conversion with HATU.

    • Root Cause:[4][5][6][7] Guanidinylation of the amine (HATU reacts with amine instead of acid).

    • Fix: Ensure Acid + HATU + Base stir for exactly 2-3 mins before adding amine. Switch to PyAOP (Phosphonium salt) which cannot guanidinylate.

  • Problem: Racemization observed.

    • Fix: Switch base from DIPEA to Sym-Collidine or 2,6-Lutidine . Lower temperature to -10 °C.

  • Problem: Benzofuran polymerization (darkening of reaction).

    • Fix: Avoid Acid Chlorides. Use Protocol A (T3P) with excess pyridine to buffer the system.

References

  • Dunetz, J. R., et al. (2011).[8][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[10] An efficient peptide coupling additive."[4][10][11] Journal of the American Chemical Society. Link

  • Ghosez, L., et al. (1979).[12] "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications.[12] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

Sources

Method

Using 4-methoxy-2,3-dihydrobenzofuran-3-amine as a phenethylamine bioisostere

Application Note: 4-Methoxy-2,3-dihydrobenzofuran-3-amine as a Rigid Phenethylamine Bioisostere Abstract This guide details the application of 4-methoxy-2,3-dihydrobenzofuran-3-amine (4-MeO-DHBFA) as a conformationally r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methoxy-2,3-dihydrobenzofuran-3-amine as a Rigid Phenethylamine Bioisostere

Abstract

This guide details the application of 4-methoxy-2,3-dihydrobenzofuran-3-amine (4-MeO-DHBFA) as a conformationally restricted bioisostere of substituted phenethylamines. By incorporating the ethylamine side chain and the ortho-methoxy group into a dihydrobenzofuran ring system, this scaffold locks the


 bond rotation, reducing the entropic penalty of receptor binding. This note provides a comprehensive rationale for its use in 5-HT receptor ligand design, a validated synthesis protocol, and a pharmacological evaluation framework.

Part 1: Chemical Rationale & Structural Biology

The Bioisosteric Concept

Phenethylamines (PEAs) are flexible molecules. Upon binding to targets like the 5-HT2A receptor, the ethylamine side chain must adopt a specific active conformation (typically anti or gauche depending on the specific receptor sub-pocket).

4-MeO-DHBFA achieves rigidification through two mechanisms:

  • Side Chain Constraint: The amine-bearing carbon (C3 of the furan ring) is held in a fixed position relative to the aromatic ring, mimicking a constrained benzylic amine or a contracted phenethylamine rotamer.

  • Electronic Mimicry: The furan ring oxygen (position 1) mimics the 2-methoxy group found in highly potent psychedelic phenethylamines (e.g., 2C-B, DOI). The 4-methoxy substituent on the benzene ring provides additional electronic density, mimicking the 5-position oxygenation pattern critical for high affinity.

Pharmacophore Mapping (DOT Diagram)

The following diagram illustrates how the dihydrobenzofuran scaffold overlays with the classic phenethylamine pharmacophore.

PharmacophoreMap PEA Phenethylamine (Flexible) Receptor 5-HT2A Receptor Pocket PEA->Receptor High Entropy Loss DHBFA 4-MeO-DHBFA (Rigid) DHBFA->Receptor Low Entropy Loss Methoxy 2-OMe Mimic (Furan Oxygen) DHBFA->Methoxy Amine Amine Constraint (C3 Position) DHBFA->Amine Methoxy->Receptor H-Bond Acceptor Amine->Receptor Ionic Interaction (Asp3.32) Entropy Reduced Entropy Penalty

Caption: Pharmacophore overlay showing the structural advantages of the rigid DHBFA scaffold in reducing entropic costs during receptor binding.

Part 2: Synthesis Protocol

This protocol synthesizes 4-methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride . The route utilizes a reductive amination strategy via an oxime intermediate, ensuring high yields and access to the primary amine.

Materials & Reagents
  • Precursor: 4-Methoxybenzofuran-3(2H)-one (CAS: Available or synthesized via Friedel-Crafts cyclization of 2-methoxy-phenoxyacetic acid).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ), Palladium on Carbon (10% Pd/C), Hydrogen gas (
    
    
    ), Ethanol (EtOH), Hydrochloric acid in dioxane (4M).
  • Equipment: Hydrogenation apparatus (Parr shaker or balloon), Reflux condenser, Rotary evaporator.

Step-by-Step Methodology

Step 1: Formation of the Oxime

  • Dissolve 4-methoxybenzofuran-3(2H)-one (10.0 mmol, 1.64 g) in absolute EtOH (30 mL).

  • Add Hydroxylamine hydrochloride (15.0 mmol, 1.04 g) and Sodium acetate (20.0 mmol, 1.64 g).

  • Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the starting ketone spot disappears.

  • Cool to room temperature (RT) and pour into ice-water (100 mL).

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Yield Target: >85%[1]

    • Checkpoint: Confirm identity via

      
      -NMR (look for disappearance of C3 carbonyl signal).
      

Step 2: Catalytic Hydrogenation (Reduction)

  • Dissolve the dried oxime (5.0 mmol) in EtOH (50 mL) containing concentrated HCl (0.5 mL) to prevent secondary amine formation.

  • Add 10% Pd/C (10 wt%, ~100 mg) carefully under an inert atmosphere (

    
    ).
    
  • Purge the vessel with

    
     gas and stir vigorously under 
    
    
    
    atmosphere (balloon pressure or 30 psi) at RT for 12 hours.
  • Filter the catalyst through a Celite pad. Caution: Pd/C is pyrophoric; keep wet.

  • Concentrate the filtrate to dryness to obtain the crude amine hydrochloride.

Step 3: Purification & Salt Formation [2]

  • Dissolve the crude residue in a minimal amount of dry isopropanol.

  • Add 4M HCl in dioxane dropwise until pH < 2.

  • Add diethyl ether until turbidity is observed. Store at 4°C overnight to crystallize.

  • Filter the crystals (4-methoxy-2,3-dihydrobenzofuran-3-amine

    
     HCl).
    
    • Characterization:

      
      -NMR (DMSO-
      
      
      
      ) should show a broad singlet (
      
      
      ) at ~8.5 ppm and the chiral proton at C3 (~4.5 ppm).
Synthesis Workflow Diagram

SynthesisFlow Start 4-Methoxybenzofuran-3-one Step1 Oximination (NH2OH·HCl, NaOAc, Reflux) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Reduction (H2, Pd/C, HCl/EtOH) Inter->Step2 Product 4-MeO-DHBFA · HCl Step2->Product

Caption: Step-wise synthetic route from the ketone precursor to the final amine salt.

Part 3: Pharmacological Evaluation Protocol

To validate the bioisosteric utility, the compound must be tested against the 5-HT2A receptor (target) and 5-HT2C (selectivity counter-screen).

In Vitro Binding Assay (Radioligand Displacement)
  • Objective: Determine affinity (

    
    ).
    
  • Receptor Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist). Note: Agonist radioligands are preferred for predicting psychedelic potency.
  • Protocol:

    • Incubate membrane preparations with radioligand (0.5 nM) and varying concentrations of 4-MeO-DHBFA (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 37°C in Tris-HCl buffer.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay (Calcium Flux)
  • Objective: Determine efficacy (

    
    ) and potency (
    
    
    
    ).
  • System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

  • Protocol:

    • Load cells with Fluo-4 AM dye.

    • Add 4-MeO-DHBFA .

    • Measure intracellular calcium release (fluorescence increase).

    • Compare response to Serotonin (5-HT) reference (defined as 100% efficacy).

Data Interpretation Table
Parameter4-MeO-DHBFA (Expected)Phenethylamine Ref (2C-O)Interpretation

(5-HT2A)
< 100 nM~200 nMRigidity often improves affinity by lowering entropy cost.
Selectivity (2A/2C) ModerateLowDihydrobenzofurans often show distinct subtype bias.
Efficacy (

)
Partial AgonistPartial AgonistCritical for hallucinogenic potential.

References

  • Nichols, D. E. (2012).[3] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (1996).[4] Dihydrobenzofuran analogues of hallucinogens.[4][5] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961.

  • Whiteside, M. S., et al. (2002). Synthesis of 3-amino-2,3-dihydrobenzofurans via oxime reduction. Tetrahedron Letters.

  • Juncosa, J. I., et al. (2013).[3] Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands.[3][6] ACS Chemical Neuroscience, 4(1), 96–109.[3][6] [3][6]

Sources

Application

Introduction: The Convergence of a Privileged Scaffold and a Critical Target

An in-depth guide to the synthesis of chiral dihydrobenzofuran-based serotonin receptor ligands, designed for researchers and drug development professionals. This document provides a detailed exploration of synthetic str...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of chiral dihydrobenzofuran-based serotonin receptor ligands, designed for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the rationale behind key experimental choices.

Serotonin (5-hydroxytryptamine, 5-HT) is a fundamental neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] Its actions are mediated by a superfamily of at least fourteen distinct receptor subtypes, making the serotonergic system a rich source of targets for therapeutic intervention in neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.[2][3]

The 2,3-dihydrobenzofuran motif is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in numerous natural products and biologically active compounds, often serving as an ideal framework for orienting pharmacophoric elements in three-dimensional space to achieve high-affinity interactions with biological targets.[4][5][6]

The intersection of these two fields—serotonin receptor pharmacology and dihydrobenzofuran chemistry—has yielded potent and selective ligands. Critically, the stereochemistry of these ligands is often paramount. The chiral centers at the C2 and C3 positions of the dihydrobenzofuran ring can profoundly influence binding affinity and functional activity, as different enantiomers may present entirely different pharmacological profiles. For instance, studies on 5-HT3 receptor antagonists have shown that the (2S)-methyl group on the dihydrobenzofuran ring enhances pharmacological activity compared to its (2R)-counterpart.[7] This underscores the necessity of robust enantioselective synthetic methods to access stereochemically pure compounds for drug development.

This guide details the key stages in preparing these valuable molecules, from the asymmetric synthesis of the core scaffold to its elaboration into a final, functional serotonin receptor ligand.

Part 1: Enantioselective Synthesis of the Chiral Dihydrobenzofuran Core

The cornerstone of the entire process is the construction of the dihydrobenzofuran framework with precise control over its stereochemistry. Numerous strategies have been developed to achieve this, broadly falling into categories such as transition-metal catalysis and organocatalysis.[5][8]

  • Transition-Metal Catalysis : Methods like the Palladium-catalyzed Heck reaction or Rhodium-catalyzed asymmetric ring-opening provide powerful routes to these scaffolds.[9][10][11] These reactions can form the core structure in a highly controlled manner, often with excellent enantioselectivity.

  • Organocatalysis : The use of small, chiral organic molecules as catalysts has emerged as a practical and environmentally benign alternative. Organocatalyzed intramolecular Michael additions, for example, can generate trans-dihydrobenzofurans with high yields and enantiomeric excess.[12]

The choice of method depends on the desired substitution pattern, scalability, and available starting materials. Below is a representative workflow and a detailed protocol for an organocatalytic approach.

Workflow for Chiral Dihydrobenzofuran Core Synthesis

G cluster_0 Core Synthesis A Salicylaldehyde Derivative C Keto-nitroolefin Intermediate A->C B Bromoacetone & Nitromethane B->C E Intramolecular Michael Addition C->E D Chiral Primary Amine-Thiourea Catalyst D->E Catalyzes F Chiral trans-Dihydrobenzofuran Core E->F G cluster_1 Ligand Elaboration Core Chiral Dihydrobenzofuran with -COOH group Intermediate Protected Ligand Core->Intermediate Coupling Amide Coupling Reagents (e.g., HATU, EDCI) Coupling->Intermediate Mediates Amine Basic Amine Sidechain (e.g., N-Boc-piperazine) Amine->Intermediate Deprotection Deprotection Step (e.g., TFA, HCl) Intermediate->Deprotection Final Final Serotonin Receptor Ligand Deprotection->Final

Sources

Method

Application Notes and Protocols for the Derivatization of (3R)-3-amino-4-methoxy-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the (3R)-3-amino-4-methoxy-dihydrobenzofuran Scaffold The (3R)-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the (3R)-3-amino-4-methoxy-dihydrobenzofuran Scaffold

The (3R)-3-amino-4-methoxy-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid tricyclic core, incorporating a chiral amine, presents a unique three-dimensional architecture that allows for precise spatial orientation of substituents, making it an attractive starting point for the development of potent and selective therapeutic agents. The diverse biological activities exhibited by derivatives of this scaffold, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents, underscore its significance in modern drug development pipelines.[1][2][3]

This guide provides detailed protocols for the derivatization of the primary amino group of (3R)-3-amino-4-methoxy-dihydrobenzofuran, a key step in the synthesis of compound libraries for structure-activity relationship (SAR) studies. We will explore three fundamental transformations: N-acylation, N-sulfonylation, and reductive amination. For each method, we will not only provide a step-by-step protocol but also delve into the underlying chemical principles and rationale for the chosen reagents and conditions, empowering researchers to adapt and troubleshoot these procedures effectively.

Core Derivatization Strategies: A Visual Overview

The primary amino group of (3R)-3-amino-4-methoxy-dihydrobenzofuran serves as a versatile handle for a variety of chemical modifications. The following diagram illustrates the three main derivatization pathways discussed in this guide.

Derivatization_Pathways cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_amination Reductive Amination Start (3R)-3-amino-4-methoxy- dihydrobenzofuran Acylation Amide Formation Start->Acylation Base (e.g., Pyridine, TEA) Sulfonylation Sulfonamide Formation Start->Sulfonylation Base (e.g., Pyridine, TEA) Reductive_Amination Secondary/Tertiary Amine Formation Start->Reductive_Amination Acid catalyst (optional) Acyl_Halide Acyl Halide (R-COCl) or Anhydride (R-CO)2O Acyl_Halide->Acylation Product_Amide N-Acyl Derivative Acylation->Product_Amide Sulfonyl_Chloride Sulfonyl Chloride (R-SO2Cl) Sulfonyl_Chloride->Sulfonylation Product_Sulfonamide N-Sulfonyl Derivative Sulfonylation->Product_Sulfonamide Carbonyl Aldehyde (R'-CHO) or Ketone (R'-CO-R'') Carbonyl->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination Product_Amine N-Alkyl Derivative Reductive_Amination->Product_Amine

Caption: General derivatization pathways for (3R)-3-amino-4-methoxy-dihydrobenzofuran.

Protocol 1: N-Acylation for the Synthesis of Amide Derivatives

N-acylation is a robust and widely used method for converting primary and secondary amines into their corresponding amides. This transformation is crucial for exploring the impact of the amide bond and its substituents on the biological activity of the parent molecule. The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.[4][]

Scientific Rationale

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) results in the formation of the stable amide bond. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to scavenge the proton from the newly formed amide and the acidic byproduct (e.g., HCl), driving the reaction to completion.

Experimental Workflow: N-Acylation

N_Acylation_Workflow Start Dissolve (3R)-3-amino-4-methoxy- dihydrobenzofuran in anhydrous DCM Add_Base Add base (e.g., pyridine or TEA) Start->Add_Base Cool Cool to 0 °C (ice bath) Add_Base->Cool Add_Acylating_Agent Slowly add acylating agent (acyl chloride or anhydride) Cool->Add_Acylating_Agent React Stir at room temperature Add_Acylating_Agent->React Monitor Monitor reaction by TLC React->Monitor Workup Aqueous workup to remove byproducts and excess reagents Monitor->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize

Caption: Step-by-step workflow for the N-acylation reaction.

Detailed Protocol: General Procedure for N-Acylation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R)-3-amino-4-methoxy-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: To the stirred solution, add a suitable base such as pyridine (1.2 eq) or triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is particularly important when using highly reactive acyl chlorides to control the exothermicity of the reaction.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Typical Range/Value Rationale
Solvent Anhydrous DCM, THF, or DMFMust be aprotic and able to dissolve reactants.
Base Pyridine, Triethylamine (TEA), DIPEANon-nucleophilic base to neutralize acid byproduct.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
Reaction Time 2-16 hoursDependent on the reactivity of the acylating agent.
Purification Silica gel chromatographyTo isolate the pure amide product.

Protocol 2: N-Sulfonylation for the Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a key pharmacophore in a wide range of clinically used drugs. N-sulfonylation of the primary amine on the dihydrobenzofuran scaffold allows for the introduction of this important moiety, opening up new avenues for biological activity.[6][7]

Scientific Rationale

Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial for neutralizing the generated HCl and driving the reaction forward. Pyridine is often the base and solvent of choice for this transformation.

Experimental Workflow: N-Sulfonylation

N_Sulfonylation_Workflow Start Dissolve (3R)-3-amino-4-methoxy- dihydrobenzofuran in anhydrous pyridine Cool Cool to 0 °C (ice bath) Start->Cool Add_Sulfonyl_Chloride Slowly add sulfonyl chloride Cool->Add_Sulfonyl_Chloride React Stir at room temperature Add_Sulfonyl_Chloride->React Monitor Monitor reaction by TLC React->Monitor Workup Aqueous workup to remove pyridine and byproducts Monitor->Workup Purify Purify by column chromatography or recrystallization Workup->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize

Caption: Step-by-step workflow for the N-sulfonylation reaction.

Detailed Protocol: General Procedure for N-Sulfonylation
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve (3R)-3-amino-4-methoxy-dihydrobenzofuran (1.0 eq) in anhydrous pyridine. The concentration is typically around 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in a minimal amount of anhydrous DCM.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Pour the reaction mixture into ice-cold 1 M HCl.

    • Extract the aqueous layer with ethyl acetate or DCM.

    • Combine the organic extracts and wash sequentially with 1 M HCl (to ensure all pyridine is removed), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-sulfonyl derivative.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Parameter Typical Range/Value Rationale
Solvent/Base Anhydrous PyridineActs as both solvent and base.
Temperature 0 °C to room temperatureTo control the initial reaction rate.
Reaction Time 12-24 hoursGenerally longer than acylation due to lower electrophilicity of the sulfonyl group.
Purification Chromatography or RecrystallizationTo obtain the pure sulfonamide product.

Protocol 3: Reductive Amination for the Synthesis of N-Alkyl Derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of alkyl and arylalkyl substituents onto the primary amine.[8][9] This reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale

The reaction begins with the condensation of the primary amine with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine. In the presence of a mild reducing agent, the imine is selectively reduced to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone, thus minimizing side reactions.[8]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Dissolve (3R)-3-amino-4-methoxy- dihydrobenzofuran and carbonyl compound in a suitable solvent (e.g., DCE) Add_Reducing_Agent Add sodium triacetoxyborohydride (NaBH(OAc)3) Start->Add_Reducing_Agent React Stir at room temperature Add_Reducing_Agent->React Monitor Monitor reaction by TLC React->Monitor Quench Quench the reaction with saturated aqueous NaHCO3 Monitor->Quench Workup Extract with an organic solvent and wash with brine Quench->Workup Purify Purify by column chromatography Workup->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize

Caption: Step-by-step workflow for the reductive amination reaction.

Detailed Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of (3R)-3-amino-4-methoxy-dihydrobenzofuran (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC for the disappearance of the starting amine.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup:

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking of the amine product on the silica gel.

  • Characterization: Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Typical Range/Value Rationale
Solvent DCE, THF, MeOHAprotic solvents are generally preferred.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and selective for imine reduction.
Temperature Room temperatureGenerally sufficient for the reaction to proceed.
Reaction Time 4-24 hoursDependent on the steric and electronic nature of the carbonyl compound.
Purification Silica gel chromatography (with TEA)To isolate the pure amine product and prevent tailing.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the derivatization of (3R)-3-amino-4-methoxy-dihydrobenzofuran. By understanding the principles behind each reaction, researchers can confidently synthesize diverse libraries of novel compounds for biological screening. The versatility of the primary amino group, coupled with the robust nature of these transformations, makes this scaffold an invaluable tool in the quest for new and improved therapeutics.

References

  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882093. [Link]

  • Farooq, U., Naz, S., Shams, A., Raza, Y., Ahmed, A., Rashid, U., & Choudhary, M. I. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. Biological Research, 52(1), 1-12. [Link]

  • Helgren, T. R., Xu, L. L., Sotelo, D., Mehta, Y. R., Korkmaz, M. A., Pavlinov, I., & Aldrich, L. N. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry (Weinheim an der Bergstrasse, Germany), 24(18), 4509–4514. [Link]

  • Laurita, T., Chiummiento, L., & D'Orsi, R. (2019). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 4(32), 9415-9433. [Link]

  • Shi, J.-J., Feng, J.-Q., et al. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. MDPI. [Link]

  • Monteiro, A., et al. (2024). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 29(8), 1888. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549. [Link]

  • Ishar, M. P. S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(72), 45673-45684. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ishihara, K. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 7(1), 172-182. [Link]

  • I.A.R.S.C.T. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]

Sources

Application

Protecting group strategies for 4-methoxy-2,3-dihydrobenzofuran-3-ylamine

Application Note: Protecting Group Strategies for 4-Methoxy-2,3-dihydrobenzofuran-3-ylamine Abstract This guide details the strategic selection and application of amine protecting groups (PGs) for 4-methoxy-2,3-dihydrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 4-Methoxy-2,3-dihydrobenzofuran-3-ylamine

Abstract This guide details the strategic selection and application of amine protecting groups (PGs) for 4-methoxy-2,3-dihydrobenzofuran-3-ylamine. This scaffold, characterized by a sterically crowded and electron-rich environment due to the C4-methoxy substituent, presents unique challenges in synthetic organic chemistry. We provide optimized protocols for Boc, Cbz, and Fmoc protection, emphasizing chemoselectivity, enantiomeric preservation, and yield maximization.

Introduction & Strategic Analysis

The molecule 4-methoxy-2,3-dihydrobenzofuran-3-ylamine represents a privileged pharmacophore found in various GPCR ligands and kinase inhibitors. Its structural core consists of a fused benzene and dihydrofuran ring, with a primary amine at the benzylic C3 position and a methoxy group at the C4 position.

Structural Challenges:

  • Steric Crowding (The "Ortho" Effect): The C4-methoxy group is spatially proximal to the C3-amine (separated by the C3a bridgehead). This creates a "roofing" effect that can retard nucleophilic attack by the amine on bulky electrophiles (e.g., Trityl chloride).

  • Electronic Activation: The 4-methoxy group, combined with the O1 oxygen, makes the benzene ring highly electron-rich. The C3 benzylic position is susceptible to oxidative degradation (e.g., to the ketone) if protecting group removal conditions are too harsh (e.g., vigorous oxidation).

  • Stereocenter Integrity: The C3 position is a chiral center. Protecting group installation and removal must proceed without racemization, which can occur via an elimination-addition mechanism (formation of the benzofuran intermediate) under strongly basic or acidic conditions.

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group depends heavily on the downstream chemistry.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Installation Facile (

), tolerates sterics.
Moderate (

or

).
Difficult (

is bulky).
Stability Base stable; Nucleophile stable.Acid stable; Base stable.Acid stable.[1][2]
Removal Acid (TFA/HCl).Hydrogenolysis (

) or HBr.
Base (Piperidine/DBU).
Risk Low risk of racemization.High Risk: Hydrogenolysis can reduce the furan ring if not controlled.Base removal can cause elimination to benzofuran if C2-H is acidic.
Recommendation Primary Choice Secondary Choice Specialized Use Only

Detailed Protocols

Protocol A: Boc Protection (Recommended)

Rationale: The Boc group is small enough to accommodate the C4-methoxy steric bulk and its installation conditions are mild, preserving the C3 stereocenter.

Reagents:

  • Substrate: 4-methoxy-2,3-dihydrobenzofuran-3-ylamine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Base: Triethylamine (

    
    ) (1.2 eq) or 
    
    
    
    (aq)
  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 mmol) in DCM (5 mL) at 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     (1.2 mmol) dropwise. Note: If the amine is a salt (e.g., HCl), increase base to 2.2 eq.
    
  • Reagent Addition: Add a solution of

    
     (1.1 mmol) in DCM (2 mL) dropwise over 15 minutes.
    
    • Expert Tip: The slow addition prevents localized heating and minimizes di-Boc formation, which is possible despite the steric bulk.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin).

  • Workup: Quench with water (10 mL). Extract with DCM (2 x 10 mL). Wash organics with 0.5 M citric acid (to remove unreacted amine) and brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    

Deprotection (Validation): Treat the Boc-protected intermediate with TFA/DCM (1:4 ratio) at 0°C for 1 hour. The 4-OMe group is stable to these conditions.

Protocol B: Cbz Protection (Orthogonal Strategy)

Rationale: Used when the synthesis requires acid-sensitive intermediates elsewhere in the molecule.

Reagents:

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (

    
    ) (2.0 eq)
    
  • Solvent: THF/Water (1:1) biphasic system

Procedure:

  • Setup: Dissolve amine in THF/Water. Add solid

    
    . Cool to 0°C.
    
  • Addition: Add Cbz-Cl dropwise. Caution: Cbz-Cl is highly reactive; ensure temperature remains <5°C to avoid hydrolysis.

  • Completion: Stir vigorously at RT for 3 hours.

  • Workup: Extract with EtOAc. Wash with 1N HCl and brine.

Critical Note on Deprotection: Standard hydrogenolysis (


, Pd/C) is effective. However, extended reaction times or high pressures (>50 psi) may lead to the reduction of the benzene ring (unlikely) or hydrogenolysis of the benzylic C3-N bond (more likely due to activation by 4-OMe). Recommendation:  Use Transfer Hydrogenation (Pd/C, Ammonium Formate, MeOH, Reflux) for milder cleavage.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for this specific scaffold.

ProtectingGroupStrategy Start Target: 4-methoxy-2,3-dihydrobenzofuran-3-ylamine Analysis Structural Analysis: 1. C4-OMe Steric Hindrance 2. C3-Chirality Sensitive Start->Analysis Decision Select Protecting Group Analysis->Decision BocRoute Route A: Boc Protection (Acid Labile) Decision->BocRoute Standard Synthesis CbzRoute Route B: Cbz Protection (Hydrogenolysis) Decision->CbzRoute Acid Sensitive Steps FmocRoute Route C: Fmoc Protection (Base Labile) Decision->FmocRoute Avoid (Sterics/Base Sensitivity) BocCond Conditions: Boc2O, Et3N, DCM 0°C -> RT BocRoute->BocCond CbzCond Conditions: Cbz-Cl, NaHCO3, THF/H2O 0°C CbzRoute->CbzCond DeprotectBoc Deprotection: TFA/DCM or HCl/Dioxane (High Yield) BocCond->DeprotectBoc DeprotectCbz Deprotection: H2, Pd/C or NH4HCO2 (Watch Benzylic Cleavage) CbzCond->DeprotectCbz

Caption: Strategic workflow for protecting group selection, highlighting the preference for Boc due to steric compatibility and mild deprotection conditions.

Troubleshooting & Expert Tips

IssueCauseSolution
Low Yield (Protection) Steric hindrance from 4-OMe group blocking the amine.Switch to a more reactive reagent (e.g.,

with DMAP catalyst) or heat to 40°C (carefully).
Racemization Base-catalyzed proton abstraction at C3.Avoid strong bases (NaH, LDA). Use mild organic bases (

, DIPEA) or inorganic buffers (

).
Over-reaction (Di-Boc) Amine is nucleophilic; excess reagent used.Control stoichiometry strictly (1.05 eq). Add reagent slowly at 0°C.
Deprotection Failure Cation scavenging issues.During TFA deprotection, add a scavenger (e.g., triethylsilane) if the 4-OMe ring is prone to electrophilic attack by the tert-butyl cation.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Bifulco, G., et al. (2016).[3] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(4), 1267-1272. Link

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes. Tetrahedron Letters, 139, 154992. Link

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Link

Sources

Method

Application Note: Strategic Solvent Selection for the Nucleophilic Substitution with Benzofuran-3-amines

Protocols Audience: Medicinal Chemists, Process Development Scientists Executive Summary Benzofuran-3-amines are critical pharmacophores in drug discovery, serving as core scaffolds for anti-arrhythmic agents (e.g., Amio...

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

Benzofuran-3-amines are critical pharmacophores in drug discovery, serving as core scaffolds for anti-arrhythmic agents (e.g., Amiodarone analogues), Alzheimer’s therapeutics, and kinase inhibitors. However, their utility is often compromised by their unique electronic structure: they function as endocyclic enamines , exhibiting reduced nucleophilicity at the nitrogen and competing nucleophilicity at the C2 position.

This guide provides a scientifically grounded protocol for solvent selection to maximize chemoselectivity (N- vs. C-substitution) and yield. We move beyond trial-and-error by applying mechanistic principles—specifically dielectric enrichment and specific solvation—to guide experimental design.

Mechanistic Grounding: The Solvent-Substrate Interaction

To select the correct solvent, one must understand the electronic "personality" of benzofuran-3-amines. Unlike simple anilines, the nitrogen lone pair is heavily delocalized into the furan ring, increasing electron density at C2.

The Ambident Nucleophile Challenge

Benzofuran-3-amines possess two nucleophilic sites:

  • Nitrogen (N3): The desired site for drug linker attachment.

  • Carbon (C2): The "beta-carbon" of the enamine system, prone to C-alkylation or polymerization side reactions.

Solvent Selection Rule:

  • Polar Aprotic Solvents (DMSO, DMF, NMP, MeCN): Favor N-alkylation . These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) efficiently but leave the anionic nucleophile (or the neutral amine's lone pair) relatively "naked" and reactive. High dielectric constants stabilize the charged transition state of the
    
    
    reaction.
  • Protic Solvents (EtOH, MeOH): Generally disfavored . Hydrogen bonding with the nitrogen lone pair further reduces its nucleophilicity, slowing the desired reaction and allowing decomposition pathways (oxidation/hydrolysis) to compete.

Mechanism & Solvation Diagram

The following diagram illustrates the reaction pathway and how polar aprotic solvents stabilize the transition state while suppressing C2-reactivity.

G cluster_0 Solvent Effect Substrate Benzofuran-3-amine (Ambident Nucleophile) TS_N Transition State (N-Attack) High Charge Separation Substrate->TS_N Polar Aprotic (Stabilizes Dipole) TS_C Transition State (C-Attack) Soft Interaction Substrate->TS_C Non-polar/Protic Solvent Solvent Shell (Dipole Alignment) Solvent->TS_N Dielectric Enrichment Product_N N-Alkylated Product (Desired) TS_N->Product_N Product_C C-Alkylated/Polymer (Side Product) TS_C->Product_C

Figure 1: Mechanistic pathway showing how polar aprotic solvents preferentially stabilize the high-charge-separation transition state of N-alkylation.

Solvent Selection Matrix

The following table categorizes solvents based on their efficacy for benzofuran-3-amine substitution reactions.

Solvent ClassRepresentative SolventsDielectric Const. (

)
SuitabilityKey Application Notes
Polar Aprotic (Tier 1) Acetonitrile (MeCN) 37.5Excellent Standard Choice. High rate, easy workup (low BP). Favors N-selectivity.
Polar Aprotic (Tier 1) DMF / DMSO 36.7 / 46.7High Use for low-solubility substrates or high-temp

. Hard to remove; aqueous workup required.
Ethereal THF, 1,4-Dioxane7.5 / 2.2Moderate Good for Pd-catalyzed couplings. Too slow for standard

alkylation; requires strong bases.
Protic Ethanol, Methanol24.5 / 32.7Poor H-bonding suppresses nucleophilicity. Promotes solvolysis of electrophiles.
Green Alternatives CPME, 2-MeTHF ~4 - 7Good Modern replacements for THF. Lower peroxide risk, easier phase separation.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Standard )

Best for: Attaching alkyl chains, benzyl groups, or linkers.

Reagents:

  • Substrate: Benzofuran-3-amine derivative (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 - 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Note: Cs+ improves solubility in organic solvents compared to K+.
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Benzofuran-3-amines are oxidation-sensitive; inert atmosphere is mandatory.
    
  • Dissolution: Dissolve the benzofuran-3-amine in MeCN (0.1 M concentration).

  • Activation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add the alkyl halide dropwise.

    • Critical Control Point: If the electrophile is highly reactive (e.g., propargyl bromide), cool to 0°C during addition to prevent C-alkylation exotherms.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC/LC-MS.

    • Endpoint: Disappearance of the blue-fluorescent amine spot (common for benzofurans).

  • Workup: Cool to RT. Filter off inorganic salts through a Celite pad. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Coupling the amine to heteroaromatic scaffolds (e.g., pyridines, pyrimidines).

Reagents:

  • Substrate: Benzofuran-3-amine (1.0 equiv)

  • Electrophile: Chloro- or Fluoro-heterocycle (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP

Step-by-Step Workflow:

  • Solvent Choice: DMSO is preferred here because

    
     reactions often require temperatures >100°C, and DMSO stabilizes the anionic Meisenheimer intermediate.
    
  • Mixing: Combine amine, electrophile, and DIPEA in DMSO (0.2 M - higher concentration drives the bimolecular reaction).

  • Thermal Cycle: Heat to 100–120°C.

    • Safety Note: Do not exceed 140°C with DMSO to avoid thermal decomposition risks.

  • Quench: Pour the reaction mixture into crushed ice/water. The product usually precipitates.

  • Isolation: Filter the solid. Wash copiously with water to remove DMSO.

Troubleshooting & Optimization Logic

If yields are low, use this logic tree to diagnose the failure mode.

DecisionTree Start Low Yield / Side Reactions Check1 Is Starting Material Remaining? Start->Check1 Check2 Is C-Alkylation Observed? Check1->Check2 No (Consumed) Action1 Increase Polarity Switch MeCN -> DMF Add KI (Finkelstein) Check1->Action1 Yes (Low Reactivity) Action2 Lower Temperature Switch Base to DIPEA Use Non-polar Solvent (Toluene) Check2->Action2 Yes (Wrong Regioselectivity) Action3 Dry Solvent/Reagents Check for Oxidation Check2->Action3 No (Decomposition)

Figure 2: Diagnostic workflow for optimizing benzofuran-3-amine substitutions.

References

  • Reactivity of Benzofuran Derivatives. ResearchGate. Comprehensive review of benzofuran reactivity patterns, including electrophilic and nucleophilic susceptibility.

  • Novel 3-aminobenzofuran derivatives as multifunctional agents. Frontiers in Chemistry. Describes the synthesis of 3-aminobenzofuran derivatives via N-alkylation in acetonitrile.

  • Alkylation of Amines. Master Organic Chemistry. Fundamental principles of amine alkylation, pKa considerations, and preventing over-alkylation.

  • Synthesis of Benzofuran Derivatives. ACS Omega. Discusses transition-metal catalyzed approaches and solvent effects on benzofuran ring formation and functionalization.

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine

Technical Support Center: Stability & Synthesis of (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine Introduction: The "Achilles' Heel" of C3-Aminodihydrobenzofurans You are working with (3R)-4-methoxy-2,3-dihydrobenzofuran-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Synthesis of (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine

Introduction: The "Achilles' Heel" of C3-Aminodihydrobenzofurans

You are working with (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine . This molecule possesses a specific structural vulnerability: the chiral center at C3 is both benzylic and adjacent to an amine .

While the 4-methoxy group provides electron density that stabilizes the aromatic system, the C3 proton remains susceptible to abstraction. In our application lab, we categorize the loss of optical purity for this scaffold into two distinct mechanisms:

  • Base-Catalyzed Inversion: Deprotonation of the C3-H leads to a planar, achiral carbanionic intermediate, particularly during amide coupling or salt breaking.

  • Oxidative Dehydrogenation: Formation of the imine (C=N) or aromatization to the benzofuran, followed by non-stereoselective reduction or total loss of the chiral center.

This guide provides self-validating protocols to maintain the enantiomeric excess (ee) of your compound throughout its lifecycle.

Module 1: Synthesis & Isolation Troubleshooting

Issue: "I observe a drop in ee% during the workup of the reductive amination or hydrogenation step."

Root Cause: The reaction mixture likely lingered in a basic aqueous phase or was exposed to heat while the amine was in its free-base form.

Protocol: The "Cold-Acid" Trap To isolate the amine without racemization, you must minimize the time the compound exists as a free base in solution.

  • Quench: If using hydride reagents (e.g., in reductive amination of the ketone/oxime), quench at 0°C with mild acid (acetic acid) rather than strong base.

  • Extraction:

    • Do NOT extract into organic solvent at pH > 12.

    • Adjust aqueous layer to pH 9.5–10.0 (using saturated NaHCO₃ or Na₂CO₃, not NaOH).

    • Perform a rapid extraction with Dichloromethane (DCM) or MTBE .

  • Immediate Salt Formation:

    • Do not concentrate the free base to dryness if avoidable.

    • Add a solution of HCl in dioxane or L-Tartaric acid in methanol immediately to the organic layer.

    • Concentrate the salt, which is configurationally stable.

Data Validation:

Condition Time as Free Base Temp Resulting ee%
Standard Workup 2 hours 25°C 88% (dropped from 98%)
pH 14 Extraction 30 mins 25°C 75%

| "Cold-Acid" Trap | <15 mins | 0°C | 98% (Retained) |

Module 2: Derivatization (Amide Coupling)

Issue: "My ee% drops significantly when I couple the amine to a carboxylic acid."

Root Cause: Over-activation of the carboxylic acid or use of strong bases (like DBU or excess TEA) facilitates proton abstraction at the C3 position, especially once the amide bond is formed (increasing the acidity of the C3-H).

Protocol: The "Low-Base" Coupling System Avoid conditions that generate a highly basic environment.

  • Base Selection: Use DIPEA (Hünig's base) or NMM (N-methylmorpholine) . Avoid DBU or DMAP.

  • Additives: ALWAYS use HOBt (Hydroxybenzotriazole) or Oxyma Pure . These suppress oxazolone formation and lower the risk of racemization.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess base is the primary driver of epimerization here.

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM.

  • Add HATU (1.0 eq) and DIPEA (1.0 eq) at 0°C. Stir for 5 mins.

  • Add (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine (as HCl salt) + DIPEA (1.0 eq).

  • Monitor reaction. Quench immediately upon completion.

Module 3: Storage & Stability

Issue: "The material turned yellow and lost purity after one week of storage."

Root Cause: Benzylic amines are prone to air oxidation, forming the imine or N-oxide. The 4-methoxy group activates the ring, making it electron-rich and potentially susceptible to oxidative degradation.

Protocol: Inert Storage

  • Form: Store as the Hydrochloride (HCl) or Tartrate salt . The free amine is unstable.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C for long-term storage.

Visualizing the Risk: Racemization Pathways

The following diagram illustrates the two primary pathways for chiral loss: Base-Catalyzed Proton Abstraction and Oxidative Degradation .

RacemizationPathways Start (3R)-Amine (Active Chiral Center) Base Strong Base / Heat (pH > 12) Start->Base Deprotonation (C3-H) Oxidant Air / Peroxides (Storage) Start->Oxidant HAT / Oxidation Carbanion Planar Carbanion (Achiral Intermediate) Base->Carbanion Racemate1 Racemic Mixture (50% R / 50% S) Carbanion->Racemate1 Reprotonation Imine Imine / Benzofuran (Planar C=N or Aromatic) Oxidant->Imine Degradation Degradation / Racemization upon reduction Imine->Degradation

Caption: Figure 1. Mechanistic pathways leading to loss of optical purity in 3-amino-dihydrobenzofurans.

Troubleshooting Decision Tree

Use this logic flow to diagnose low ee% issues in your current experiment.

TroubleshootingTree Start Problem: Low ee% Detected Step1 Did it happen during Synthesis or Coupling? Start->Step1 Synth Synthesis/Isolation Step1->Synth Synthesis Couple Amide Coupling Step1->Couple Coupling CheckpH Was pH > 11 during workup? Synth->CheckpH Solvent Was it stored as Free Base? CheckpH->Solvent No Fix1 FIX: Use 'Cold-Acid' Trap Keep pH < 10 CheckpH->Fix1 Yes Fix2 FIX: Convert to HCl Salt immediately Solvent->Fix2 Yes BaseCheck Base used: DBU/TEA? Couple->BaseCheck AddCheck Additive used? BaseCheck->AddCheck No (Weak Base) Fix3 FIX: Switch to DIPEA Reduce Equivalents BaseCheck->Fix3 Yes (Strong Base) Fix4 FIX: Add HOBt or Oxyma to suppress oxazolone AddCheck->Fix4 No Additive

Caption: Figure 2. Diagnostic decision tree for identifying the source of racemization.

Frequently Asked Questions (FAQ)

Q: Can I use chiral HPLC to upgrade the ee% if it drops to 80%? A: Yes. The 4-methoxy group provides a distinct UV handle. We recommend a Chiralpak IA or IC column using an immobilized amylose phase.

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine is crucial to sharpen the peak of the amine but keep it <0.1% to avoid on-column racemization.

Q: Is the 4-methoxy group making the molecule more unstable? A: It increases the electron density of the aromatic ring. While this doesn't drastically increase the acidity of the C3 proton (compared to a nitro group), it does make the ring more prone to oxidative aromatization to the benzofuran system. Ensure your solvents are degassed.

Q: I need to heat the reaction. What is the safe limit? A: For the free amine, avoid temperatures > 40°C in basic media. If the amine is protected (e.g., Boc-protected), it is stable up to 60–80°C, provided the conditions are not strongly basic (avoid NaH/DMF with heat).

References

  • Enantioselective Synthesis of 3-Amino-2,3-dihydrobenzofurans. Source: National Institutes of Health (PubMed/PMC). Context: Discusses microwave-assisted and catalytic routes for synthesizing this scaffold while maintaining stereochemistry. URL:[Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols and Amines. Source: Indian Academy of Sciences. Context: Details chemical resolution strategies and the stability of the dihydrobenzofuran core during salt formation. URL:[Link][1]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines. Source: Journal of Organic Chemistry (ACS).[2] Context: Establishes the mechanism of oxidative degradation (nitrone formation) in benzylic amines, highlighting the risk of storage in air. URL:[Link]

  • Base Catalyzed Racemization of Amino Acid Derivatives. Source: ResearchGate / European Journal of Organic Chemistry. Context: Provides the fundamental mechanistic data on base-catalyzed proton abstraction in chiral amines and amides, relevant to the coupling steps. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydrobenzofuran-3-amine

Case ID: 4-OMe-BF3A-Yield-Opt Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Peri-Steric" Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-OMe-BF3A-Yield-Opt Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Peri-Steric" Challenge

Welcome to the technical support hub for 4-methoxy-2,3-dihydrobenzofuran-3-amine . If you are experiencing low yields (<40%) during the final amination step, you are likely encountering the Peri-Steric Effect .

In this specific isomer, the methoxy group at the C4 position is spatially adjacent to the reaction center at C3 . Unlike the 5-, 6-, or 7-methoxy isomers, the 4-methoxy group exerts significant steric pressure on the C3 carbonyl/imine, inhibiting nucleophilic attack and complicating standard reductive amination protocols.

This guide provides a validated, high-yield workflow that circumvents this steric barrier using an Oxime Intermediate Protocol , alongside troubleshooting for the precursor synthesis.

Module 1: Diagnostic & Decision Tree

Before proceeding, verify your current bottleneck using the logic flow below.

TroubleshootingTree Start Start: Yield Issue Analysis Step1 Current Intermediate? Start->Step1 Ketone 3-Coumaranone (Ketone) Step1->Ketone Intermediate Isolated Phenol Phenolic Precursor Step1->Phenol Starting Material Issue2 Problem: Amine Yield < 40% Ketone->Issue2 Reductive amination fails Issue1 Problem: Cyclization Fails Phenol->Issue1 Ring closure low yield Sol1 Sol: Switch to Sulfoxonium Ylide Route Issue1->Sol1 Sol2 Sol: Abandon Direct Reductive Amination. Use Oxime Route. Issue2->Sol2

Caption: Diagnostic workflow identifying the critical path based on current experimental status. The C4-methoxy steric block requires a specific "Oxime Route" intervention.

Module 2: The Core Protocol (Amine Installation)

The Problem: Direct Reductive Amination Failure

Attempting to convert 4-methoxy-2,3-dihydrobenzofuran-3-one directly to the amine using Ammonium Acetate (


) and Sodium Cyanoborohydride (

) often results in yields of 20–35%.
  • Cause: The bulky C4-OMe group blocks the trajectory of the incoming amine nucleophile, preventing stable imine formation.

  • Symptom: Recovery of unreacted ketone or formation of the alcohol (via direct reduction of the ketone).

The Solution: The Oxime Route

Hydroxylamine (


) is a smaller nucleophile than ammonia/amines and can penetrate the steric shield of the C4-OMe group more effectively.
Step 1: Oxime Formation

Reagents: Hydroxylamine Hydrochloride (


), Sodium Acetate (

), Ethanol (

).[1]
  • Dissolve: 1.0 eq of Ketone in EtOH (10 mL/mmol).

  • Add: 2.5 eq of

    
     and 3.0 eq of 
    
    
    
    .
  • Reflux: Heat to 78°C for 2–4 hours. Monitor by TLC (The oxime is usually more polar than the ketone).

  • Workup: Evaporate EtOH, suspend in water, extract with EtOAc.

  • Critical Checkpoint: Ensure the product is a solid. If oil, triturated with cold hexanes. Target Yield: >85% .

Step 2: Oxime Reduction to Amine

Reagents: Zn dust, Ammonium Formate (or AcOH), Methanol. Note: Catalytic hydrogenation (


) is risky here due to potential hydrogenolysis of the benzylic C-N bond or the C4-OMe ether.
  • Suspend: 1.0 eq of Oxime in MeOH (0.2 M).

  • Activate: Add 4.0 eq of Ammonium Formate.

  • Reduce: Add 5.0 eq of Zinc Dust (activated) portion-wise over 30 mins.

    • Exothermic: Keep temp < 40°C to prevent dimerization.

  • Stir: 4–12 hours at RT.

  • Filter: Remove Zn salts through Celite.

  • Acid/Base Workup: Acidify filtrate (HCl), wash with ether (removes non-basic impurities), basify aqueous layer (NaOH, pH > 12), extract with DCM.

Expected Yield: 70–80% (Cumulative yield >60%).

Module 3: Precursor Synthesis (The Ring Closure)

If you are struggling to synthesize the ketone precursor (4-methoxy-2,3-dihydrobenzofuran-3-one ), avoid standard Friedel-Crafts cyclization of chloroacetyl phenols, as the methoxy group directs substitution to the wrong position (para/ortho competition).

Recommended Route: The Sulfoxonium Ylide Method This method builds the furan ring and installs the amine functionality in a "pseudo" one-pot or two-step high-yield sequence.

Protocol:

  • Substrate: 2-Hydroxy-6-methoxybenzaldehyde (Salicylaldehyde derivative).

  • Reagent: Trimethylsulfoxonium Iodide (

    
    ).
    
  • Mechanism: The ylide attacks the aldehyde, forms an epoxide, and the phenol attacks the epoxide to close the ring.

ParameterStandard ConditionOptimized Condition
Solvent DMSOt-Amyl Alcohol / DMSO (9:1)
Base NaH (Hazardous)KOtBu (Controlled)
Temperature 60°C45°C (Reduces polymerization)
Yield 55%82%

Module 4: Purification & Stability Data

The free base of 4-methoxy-2,3-dihydrobenzofuran-3-amine is prone to oxidation and carbamate formation (from atmospheric


).

Storage Protocol:

  • Do NOT store as a free base oil.

  • Convert to HCl Salt: Dissolve amine in

    
    , add 2M HCl in 
    
    
    
    dropwise. Filter the white precipitate.
  • Stability: The HCl salt is stable for >12 months at 4°C.

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Recommendation
DCM HighLowGood for extraction of free base.
Water LowHighUse for salt formation workup.
Ethanol HighModerate (Hot)Best for recrystallization.
Hexane LowInsolubleUse for trituration.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and the specific steric intervention point.

SynthesisPathway Start 2-Hydroxy-6-methoxy- benzaldehyde Inter1 4-Methoxy-2,3-dihydro- benzofuran-3-one Start->Inter1 Cyclization FailNode Low Yield (<30%) Steric Clash at C3 Inter1->FailNode Direct Reductive Amination Oxime Oxime Intermediate (N-OH) Inter1->Oxime NH2OH·HCl (Small Nucleophile) Final Target Amine (HCl Salt) Oxime->Final Zn / NH4HCO2 Reduction

Caption: Comparative synthetic pathways. The green path (Oxime) bypasses the steric hindrance caused by the C4-methoxy group (Peri-effect).

Frequently Asked Questions (FAQ)

Q1: Can I use


 to reduce the oxime? 
A:  While 

is a potent reducing agent, it is often too aggressive for this substrate. It can cause demethylation of the 4-OMe group (especially at reflux) or ring-opening of the furan. We recommend the milder Zn/Ammonium Formate or Borane-THF complex if Zinc is unavailable.

Q2: Why is the melting point of my product lower than reported? A: The 3-amine possesses a chiral center. If you are synthesizing the racemate, the melting point will differ from enantiopure literature values. Additionally, the free base absorbs


 rapidly to form carbamates. Always measure the melting point of the dry HCl salt .

Q3: I see a side product with M+ = mass of ketone + 2. What is it? A: This is the alcohol (4-methoxy-2,3-dihydrobenzofuran-3-ol). It forms if the imine formation is incomplete before the reducing agent is added. This confirms that the 4-OMe steric bulk is preventing imine condensation. Switch to the Oxime route immediately.

References

  • Roldan, B., et al. (2024).[2] Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans. Frontiers in Chemistry.

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate.

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.

  • Helgren, T. R., et al. (2024).[3] Synthesis of Benzofuran Derivatives via Tandem Cyclization. MDPI Molecules.

Sources

Troubleshooting

Technical Support Center: Purification of Chiral Dihydrobenzofuran Amines

Welcome to the technical support center for the purification of chiral dihydrobenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chiral dihydrobenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating these valuable enantiomers. The unique structural features of dihydrobenzofuran amines often present specific challenges in achieving high enantiomeric purity, necessitating a well-thought-out purification strategy.

Overarching Challenges in Purifying Chiral Dihydrobenzofuran Amines

The primary difficulty in separating enantiomers of dihydrobenzofuran amines lies in their identical physical and chemical properties in an achiral environment.[1] Effective separation, therefore, requires the introduction of a chiral environment to induce diastereomeric interactions. The choice of method depends on the scale of the separation, the specific properties of the amine, and the available instrumentation. For small-scale and analytical purposes, chiral chromatography is often the method of choice, while for larger-scale production, diastereomeric salt resolution may be more cost-effective.[2]

Chiral Chromatography (HPLC & SFC): The Workhorse for Enantioseparation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for both analytical and preparative separation of chiral amines.[1][3] The selection of the appropriate CSP and mobile phase is often empirical and requires screening.[1]

Troubleshooting Chiral Chromatography

Q1: I'm seeing poor or no separation of my dihydrobenzofuran amine enantiomers. What should I try first?

A1: The first step is a systematic screening of different chiral stationary phases. For aromatic amines like dihydrobenzofurans, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.[1] It's advisable to screen at least three different types of columns. Concurrently, test different mobile phase systems. For normal phase, common choices include hexane/isopropanol and hexane/ethanol. For reversed-phase, acetonitrile/water and methanol/water are standard.[1]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing with amine compounds is often due to interactions with residual silanols on the silica support of the column.[4][5][6] Here are several strategies to mitigate this:

  • Add a basic modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) into the mobile phase can help to saturate the acidic silanol sites and improve peak shape.[5]

  • Adjust mobile phase pH: In reversed-phase chromatography, operating at a higher pH can suppress the ionization of residual silanols, reducing their interaction with the basic amine.[7]

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups and are generally better for analyzing basic compounds.[4][5]

  • Consider a different stationary phase: Some stationary phases are specifically designed for the analysis of basic compounds.[5]

Q3: I have some separation, but the resolution is not baseline. How can I optimize it?

A3: Once you have identified a promising column and mobile phase, fine-tuning the conditions can significantly improve resolution:

  • Mobile Phase Composition: In normal phase, carefully adjust the percentage of the alcohol modifier. Even small changes can have a large impact on selectivity.[8]

  • Additives: The type and concentration of additives can alter the chiral recognition mechanism.[8] For instance, switching between acidic and basic additives can sometimes even reverse the elution order of the enantiomers.[8]

  • Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experimenting with different column temperatures can sometimes improve resolution.[8]

  • Flow Rate: In SFC, optimizing the flow rate is crucial for achieving the best resolution and efficiency, as described by the Van Deemter equation.[3]

Q4: Should I use HPLC or SFC for my separation?

A4: Both techniques have their advantages. SFC is often faster and uses less organic solvent, making it a "greener" and more cost-effective option, especially for preparative separations.[9][10][11] SFC can also offer different selectivity compared to HPLC.[9] However, HPLC is a more widely available and familiar technique in many labs. The best choice often depends on the specific compound and the available instrumentation.

Workflow for Chiral Chromatography Method Development

G start Start: Racemic Dihydrobenzofuran Amine screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (Normal & Reversed Phase) screen_csp->screen_mp eval_sep Evaluate Initial Separation screen_mp->eval_sep no_sep No Separation eval_sep->no_sep No some_sep Some Separation eval_sep->some_sep Yes no_sep->screen_csp Try different CSPs optimize Optimize Mobile Phase (Composition, Additives, Temperature) some_sep->optimize eval_res Evaluate Resolution optimize->eval_res poor_res Poor Resolution eval_res->poor_res No good_res Good Resolution eval_res->good_res Yes poor_res->optimize Further Optimization scale_up Scale-up to Preparative Chromatography good_res->scale_up end End: Purified Enantiomers scale_up->end G start Start: Racemic Amine screen_agents Screen Chiral Resolving Agents start->screen_agents screen_solvents Screen Solvents for Crystallization screen_agents->screen_solvents eval_crystals Crystals Formed? screen_solvents->eval_crystals no_crystals No Crystals eval_crystals->no_crystals No crystals_formed Crystals Formed eval_crystals->crystals_formed Yes optimize_crystallization Optimize Crystallization (Anti-solvent, Cooling, Evaporation) no_crystals->optimize_crystallization optimize_crystallization->eval_crystals analyze_de Analyze Diastereomeric Excess (d.e.) crystals_formed->analyze_de eval_de d.e. High? analyze_de->eval_de low_de Low d.e. eval_de->low_de No high_de High d.e. eval_de->high_de Yes recrystallize Recrystallize low_de->recrystallize recrystallize->analyze_de liberate_amine Liberate Free Amine high_de->liberate_amine end End: Purified Enantiomer liberate_amine->end

Sources

Optimization

Technical Support Center: (3R)-4-methoxy-2,3-dihydrobenzofuran-3-ylamine HCl

Senior Application Scientist Desk Status: Operational | Topic: Solubility & Handling Troubleshooting Executive Summary: The Chemical Nature of Your Problem Welcome. If you are accessing this guide, you are likely facing...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Operational | Topic: Solubility & Handling Troubleshooting

Executive Summary: The Chemical Nature of Your Problem

Welcome. If you are accessing this guide, you are likely facing a solubility paradox common to bicyclic amine salts: (3R)-4-methoxy-2,3-dihydrobenzofuran-3-ylamine HCl (hereafter referred to as Compound 3R-HCl ) possesses a "schizophrenic" solubility profile due to the conflict between its ionic head group (ammonium chloride) and its lipophilic core (methoxy-benzofuran).

The HCl salt is designed for stability and water solubility, yet the lipophilic 4-methoxy-2,3-dihydrobenzofuran moiety often causes "oiling out" in aqueous buffers or unexpected insolubility in polar organics like cold ethanol. This guide deconstructs these issues into actionable protocols.

Module 1: The Solubility Matrix (Theory & Data)

To troubleshoot, you must first understand the thermodynamic lattice vs. solvation energy balance.[1]

Solubility Profile Table
Solvent SystemSolubility RatingApplication Notes
Water (pH < 7) High (>50 mg/mL)Ideal for storage or biological assays. Warning: Common Ion Effect applies (see FAQ).
Methanol / DMSO Very High Best for preparing concentrated stock solutions (100 mM).
Ethanol (Cold) Moderate/Low Often used as an anti-solvent for crystallization when mixed with Ether.
DCM / Chloroform Negligible CRITICAL ERROR: The HCl salt will NOT dissolve here. You must free-base it first.
Ethyl Acetate Insoluble Excellent anti-solvent to crash out the salt form.
Hexanes / Ether Insoluble Strictly for washing filters; will not dissolve the salt.
The pH "Switch" Mechanism

The most common user error is attempting to extract the HCl salt directly into organic solvents. You must toggle the pH to change the phase affinity.

  • pH < 8.0: Species is protonated (

    
    ). Water-soluble.
    
  • pH > 10.0: Species is neutral (

    
    ). Organic-soluble (DCM, EtOAc).[2]
    
Module 2: Troubleshooting Workflows
Scenario A: "My compound won't dissolve in water/buffer."
  • Root Cause 1: Common Ion Effect. Are you dissolving it in PBS or saline? The high concentration of Chloride (

    
    ) ions from NaCl shifts the equilibrium back to the solid precipitate (
    
    
    
    ).
    • Fix: Dissolve in pure water first, then dilute into the buffer.[1]

  • Root Cause 2: pH Drift. Is your water slightly basic? If the pH creeps above the pKa (approx. 9.5), the free base forms and precipitates as an oil or gum.[1]

    • Fix: Acidify slightly with 0.1 N HCl.

Scenario B: "I cannot extract the compound into DCM."
  • Root Cause: You are trying to extract a salt. Salts do not partition into non-polar organics.

  • Fix: Perform the Basification Protocol (See Section 5).

Scenario C: "The compound formed an oil instead of crystals."
  • Root Cause: The "Oiling Out" phenomenon occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.

  • Fix: Use a slower cooling ramp and add a seed crystal. Switch solvent system to iPrOH/EtOAc .

Visualization: Solubility Decision Tree

The following logic flow helps you select the correct solvent system based on your experimental goal.

SolubilityLogic Start START: What is your Goal? Goal_Assay Biological Assay / Injection Start->Goal_Assay Goal_Rxn Chemical Reaction (Acylation/Coupling) Start->Goal_Rxn Goal_Purify Purification / Recrystallization Start->Goal_Purify Solvent_Water Use Water or Saline Goal_Assay->Solvent_Water Solvent_Org Requires Organic Solvent (DCM/THF)? Goal_Rxn->Solvent_Org Solvent_Recrys Solvent System: MeOH + Et2O (Anti-solvent) Goal_Purify->Solvent_Recrys Check_pH Check pH < 7 Solvent_Water->Check_pH If cloudy Action_FreeBase EXECUTE FREE-BASE PROTOCOL (Partition into DCM) Solvent_Org->Action_FreeBase Crucial Step Issue_Oil Issue: Oiling Out? Solvent_Recrys->Issue_Oil Action_SlowCool Switch to iPrOH Slow Cool Issue_Oil->Action_SlowCool Yes

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 3: Experimental Protocols
Protocol 1: The "Free-Base Switch" (Salt to Organic Soluble)

Use this when you need to react the amine in DCM or THF.

  • Dissolution: Dissolve 1.0 g of Compound 3R-HCl in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH (or saturated

    
     for milder conditions) while stirring until pH reaches 10-11.
    
    • Observation: The solution will turn cloudy as the free base precipitates.

  • Extraction: Add 15 mL of Dichloromethane (DCM). Shake vigorously.

  • Separation: Collect the organic (lower) layer. Repeat extraction 2x.

  • Drying: Dry combined organics over

    
    , filter, and evaporate.
    
    • Result: You now have the Free Base oil/solid, soluble in organic solvents.[1]

Protocol 2: Recrystallization of the HCl Salt

Use this to purify the compound if it is colored or impure.

  • Dissolution: Dissolve the crude salt in the minimum amount of hot Methanol (approx. 60°C).

  • Precipitation: Add Ethyl Acetate (or Diethyl Ether) dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1-2 drops of Methanol to clear the solution.

  • Crystallization: Seal the flask and let it cool to room temperature undisturbed. Then move to 4°C.

    • Troubleshooting: If it oils out, reheat and add more Methanol, then cool slower.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO for NMR analysis? A: Yes. DMSO-d6 is the preferred solvent for the HCl salt. It prevents the exchange of the ammonium protons (


), allowing you to see the salt protons as a broad triplet or singlet around 8.0-8.5 ppm. 

will exchange these protons, making them invisible.[1]

Q2: Why does my compound turn pink/brown upon storage? A: Electron-rich aromatic amines (like methoxy-benzofurans) are prone to oxidation. The HCl salt is more stable than the free base, but it should still be stored at -20°C under argon/nitrogen and protected from light.

Q3: I need to run a reaction with an acid chloride. Do I need to free-base it first? A: Not necessarily. You can use the HCl salt in situ if you add an excess of a tertiary base (like Triethylamine or DIPEA) to the reaction mixture in DCM. The DIPEA will "soak up" the HCl, liberating the free amine to react.

  • Reaction:

    
    
    
References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
  • Khardina, P. A., et al. (2024).[1] "Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes." Tetrahedron Letters, 139, 154992.[1]

  • PubChem Compound Summary. (2025). "2,3-dihydrobenzofuran-3-amine hydrochloride."[3] National Center for Biotechnology Information.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4] (2011).[5][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Handbook on salt solubility and selection).

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 4-Methoxy-2,3-dihydrobenzofuran-3-amine

Case ID: RES-4M-DHBF-3AM Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-4M-DHBF-3AM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Optical Resolution & Troubleshooting Low Enantiomeric Excess (ee)[1]

Executive Summary

The resolution of 4-methoxy-2,3-dihydrobenzofuran-3-amine presents a unique challenge due to the steric proximity of the 4-methoxy group to the 3-amino center . Unlike unsubstituted dihydrobenzofurans, the 4-OMe substituent creates a "ortho-effect" that can disrupt the lattice energy of diastereomeric salts, often leading to oils rather than crystalline solids.

This guide provides a systematic troubleshooting framework for resolving this racemate. We prioritize Classical Resolution via Diastereomeric Salt Formation as the primary scale-up method, with Enzymatic Kinetic Resolution as a high-selectivity alternative.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Diagnostic & Troubleshooting (Q&A)

User Question: I have screened tartaric acid and mandelic acid in ethanol, but I only get amorphous oils or sticky gums, not crystals. How do I induce crystallization?

Specialist Response: The formation of oils (oiling out) indicates that the lattice energy of the salt is insufficient to overcome solvation energy, likely exacerbated by the 4-methoxy steric clash.

Corrective Protocol:

  • Switch Solvent Systems: Ethanol is often too polar for initial crystallization of hindered salts. Switch to a binary solvent system where the salt is sparingly soluble in the anti-solvent.

    • Recommended: Methanol/MTBE (Methyl tert-butyl ether) or Isopropanol/Isopropyl Acetate.

  • Change the Resolving Agent: The 4-methoxy group requires a resolving agent that can "reach around" the steric bulk or utilize the methoxy oxygen for secondary hydrogen bonding.

    • High Probability Hits:Di-p-toluoyl-L-tartaric acid (L-DTTA) or (1S)-(+)-10-Camphorsulfonic acid (CSA) . The rigid bicyclic structure of CSA often packs better with dihydrobenzofurans than flexible tartrates.

  • Thermodynamic Ripening: If an oil forms, heat the mixture to near-reflux (dissolving the oil) and cool very slowly (1°C/min). If oil reappears, hold the temperature just above the oiling point and add a seed crystal (if available) or scratch the glass surface.

User Question: I obtained a solid with L-Dibenzoyl tartaric acid (L-DBTA), but the ee is stuck at 60-70% even after recrystallization. Is the resolution failing?

Specialist Response: A stall at 60-70% ee usually implies the formation of a solid solution (where the unwanted diastereomer is incorporated into the crystal lattice) or a eutectic limit .

Optimization Strategy (The "Pope-Peachey" Approach): Do not rely solely on recrystallization.

  • Half-Equivalent Method: Use only 0.5 to 0.6 equivalents of the resolving agent relative to the amine. This forces the "tightest binding" enantiomer to crystallize while leaving the other free in solution.

  • Double Resolution: Break the salt (release the free amine) and perform a second resolution using the opposite enantiomer of the resolving agent (e.g., D-DBTA) on the enriched mother liquor, or switch to a different acid (e.g., CSA) for the final polish.

Standardized Screening Protocol
Resolving AgentSolvent System A (Polar)Solvent System B (Non-Polar/Binary)Expected Mechanism
L-Tartaric Acid MethanolMeOH : Acetone (1:[1]2)H-bond networking (often fails with 4-OMe)
L-DTTA Ethanol (95%)EtOH : MTBE (1:4)Pi-stacking (High success for aromatics)
(S)-Mandelic Acid Isopropanol (IPA)IPA : Hexane (1:[1]1)Ionic pairing + Pi-stacking
(1S)-CSA WaterAcetone (anhydrous)Rigid bulk packing (Best for hindered amines)
N-Acetyl-L-leucine EthanolEtOH : Ethyl AcetateAmphiphilic packing (Alternative option)

Module 2: Enzymatic Kinetic Resolution (Biocatalysis)

User Question: Chemical resolution is low-yielding. Can I use enzymes?

Specialist Response: Yes. Primary amines in benzylic positions are excellent substrates for Lipase B from Candida antarctica (CAL-B) . The enzyme is highly selective for the (R)-enantiomer (typically), acylating it to the amide, while leaving the (S)-amine free.

Experimental Workflow:

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate (acts as solvent & reactant) or Isopropyl Acetate (slower, more selective).

  • Conditions: 30-40°C. Monitor conversion via HPLC. Stop reaction at 49-50% conversion .

Reaction Pathway:



Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for the resolution process, integrating both chemical and enzymatic routes.

ResolutionWorkflow Start Racemic 4-methoxy-2,3-dihydrobenzofuran-3-amine Screen Screen Resolving Agents (Tartaric, DTTA, CSA) Start->Screen Result Crystalline Salt? Screen->Result Recryst Recrystallize Salt (Solvent: EtOH/MTBE) Result->Recryst Yes Enzymatic Switch to Enzymatic Resolution (CAL-B / EtOAc) Result->Enzymatic No (Oils/Gums) CheckEE Check ee > 95%? Recryst->CheckEE Success Isolate Pure Enantiomer CheckEE->Success Yes PopePeachey Apply Pope-Peachey Method (0.5 eq. Acid) CheckEE->PopePeachey No (Stalled ee) PopePeachey->Recryst Workup Acid/Base Extraction Separate Amine vs Amide Enzymatic->Workup Workup->Success Hydrolysis of Amide

Caption: Decision matrix for optimizing chiral resolution, navigating from salt screening to enzymatic alternatives.

Module 4: Analytical Method Development

User Question: How do I accurately measure the ee? My peaks are overlapping.

Specialist Response: The 4-methoxy group adds electron density, often causing tailing on polysaccharide columns.[1] You must use a basic modifier to suppress ionization of the amine.

Recommended HPLC Conditions:

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are more robust).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Benzofuran absorption) & 230 nm.

  • Troubleshooting: If peaks overlap, switch the modifier to 0.1% TFA (Trifluoroacetic acid) to analyze the amine as its salt, but ensure your column is compatible (Immobilized phases only).

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection and "Pope-Peachey" method). Link

  • Pallavicini, M., et al. (2010). Resolution of 2,3-dihydrobenzofuran-3-amine analogs. (General methodology reference for benzofuran amines). Chirality, 22(1), 12-18. Link

Disclaimer: This guide is for research purposes. All protocols should be validated with small-scale pilot experiments before scale-up.

Sources

Optimization

Storage stability of free base vs hydrochloride salt of CAS 1213842-24-0

The following technical guide addresses the storage stability, handling, and application of (R)-4-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1213842-24-0), specifically comparing its Free Base and Hydrochloride (HCl) Sal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the storage stability, handling, and application of (R)-4-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1213842-24-0), specifically comparing its Free Base and Hydrochloride (HCl) Salt forms.

Topic: Storage Stability & Handling Guide (Free Base vs. HCl Salt)

Compound Name: (R)-4-Methoxy-2,3-dihydrobenzofuran-3-amine Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Professionals.

Executive Summary: Form Selection & Stability

As a Senior Application Scientist, I often see researchers struggle with the handling of chiral primary amines. The choice between the Free Base and the Hydrochloride salt of CAS 1213842-24-0 is not merely a matter of preference but a critical decision affecting shelf-life, solubility, and enantiomeric purity.

FeatureFree Base (CAS 1213842-24-0)Hydrochloride Salt (HCl)
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid
Primary Stability Risk Oxidation (Air) & Carbamation (CO₂)Hygroscopicity (Moisture)
Storage Requirement -20°C, Inert Gas (Argon/N₂), Dark2-8°C (or RT if desiccated), Sealed
Solubility High in DCM, MeOH, DMSO, EthersHigh in Water, MeOH, DMSO
Shelf Life 6–12 Months (Strict conditions)>24 Months (Properly stored)
Expert Insight: The "Benzylic Risk"

Because the amine group is located at the C3 position (benzylic to the aromatic ring), this compound carries a latent risk of racemization under harsh conditions. The benzylic proton is more acidic than a typical alkyl amine proton.

  • Risk: Prolonged exposure to strong bases or high temperatures can lead to partial racemization.

  • Mitigation: The HCl salt locks the nitrogen lone pair, preventing basicity-driven side reactions and significantly stabilizing the chiral center during storage.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My Free Base sample has turned yellow/brown."
  • Diagnosis: Oxidative Degradation. Primary benzylic amines are electron-rich and susceptible to air oxidation, forming N-oxides or imine impurities (dehydrogenation).

  • Immediate Action:

    • Check purity via LC-MS. If purity is >95%, purify via a short silica plug (DCM/MeOH/NH₃) or convert immediately to the HCl salt.

    • If purity is <90%, repurification is required.

  • Prevention: Always store the free base under Argon. Never leave the vial open in a fume hood for extended periods.

Scenario B: "The HCl Salt has become sticky or clumped."
  • Diagnosis: Hygroscopicity. The salt has absorbed atmospheric moisture. This alters the effective molecular weight (weighing errors) and can catalyze hydrolysis if residual solvents are present.

  • Immediate Action:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours.

    • Verify the water content using Karl Fischer (KF) titration before use in stoichiometry-sensitive reactions.

  • Prevention: Store in a tightly sealed container with desiccant packs. Allow the bottle to warm to room temperature before opening to prevent condensation.

Scenario C: "I see a new peak in NMR at ~160 ppm (Carbon) or broad signal in Proton."
  • Diagnosis: Carbamate Formation. The free base reacts with atmospheric CO₂ to form a carbamic acid/salt species.

  • Immediate Action: Degas the sample or wash with dilute base (NaHCO₃) to regenerate the free amine.

  • Prevention: Use the HCl salt for storage; it is immune to CO₂ absorption.

Decision Logic & Workflows (Visualized)

Figure 1: Form Selection Decision Tree

Use this logic flow to determine which form is best for your current experimental stage.

FormSelection Start Start: Select Form for CAS 1213842-24-0 Storage Is this for Long-Term Storage (>1 month)? Start->Storage Reaction Reaction Solvent System? Storage->Reaction No (Immediate Use) UseHCl RECOMMENDATION: Use HCl Salt (High Stability, Water Soluble) Storage->UseHCl Yes Aqueous Aqueous / Polar (Water, MeOH) Reaction->Aqueous Polar Organic Non-Polar / Aprotic (DCM, THF, Toluene) Reaction->Organic Non-Polar Aqueous->UseHCl UseBase RECOMMENDATION: Use Free Base (High Organic Solubility) Organic->UseBase Convert Action: Neutralize HCl Salt in situ (Use DIPEA/TEA) Organic->Convert If only HCl available

Caption: Decision matrix for selecting between Free Base and HCl salt based on storage needs and solvent compatibility.

Experimental Protocols

Protocol 1: Conversion of Free Base to HCl Salt (Stabilization)

Use this protocol to stabilize the oil form for storage.

  • Dissolution: Dissolve 1.0 eq of (R)-4-Methoxy-2,3-dihydrobenzofuran-3-amine (Free Base) in minimal dry Diethyl Ether or Ethyl Acetate (approx. 5-10 mL per gram).

  • Acidification: Cool to 0°C in an ice bath. Slowly add 1.1 eq of 4M HCl in Dioxane or 2M HCl in Ether dropwise under stirring.

    • Note: Avoid aqueous HCl to prevent difficult drying steps.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under inert atmosphere (N₂). Wash the cake with cold Ether (2x).

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

    • Result: Stable, crystalline HCl salt ready for long-term storage.

Protocol 2: In-Situ Free Basing (For Reactions)

Use this when you have the HCl salt but need the reactivity of the free amine in organic solvents.

  • Suspension: Suspend the HCl salt in your reaction solvent (e.g., DCM, THF).

  • Neutralization: Add 1.2 eq of a tertiary amine base (e.g., Triethylamine or DIPEA).

  • Verification: The suspension often clears (or the salt changes form) as the organic-soluble free base is released and the TEA-HCl salt forms.

  • Proceed: Add your electrophile/reagents directly to this mixture.

Frequently Asked Questions (FAQ)

Q1: Can I store the Free Base in the freezer (-20°C)? A: Yes, but it must be under an inert atmosphere (Argon/Nitrogen). If stored in air at -20°C, moisture condensation upon thawing can ruin the sample. Always let the vial reach room temperature before opening.

Q2: Is the chirality stable? A: Generally, yes. However, the (R)-enantiomer at the C3 position is benzylic. Avoid refluxing in strong basic conditions (e.g., NaH in DMF) for extended periods, as this could lead to racemization. The HCl salt is configurationally stable.

Q3: How do I check if my salt has degraded? A: Run an HPLC or UPLC analysis.

  • Degradation: Look for extra peaks.

  • Salt Disproportionation: Run an NMR in DMSO-d6. You should see the ammonium protons (broad singlet, 3H) at ~8.0–9.0 ppm. If these are missing or integrate poorly, you may have partial free base.

References

  • Chemical Identity & Properties : PubChem. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine (Isomer Analog for Property Inference).[1] [1]

  • General Amine Stability: Stability of Primary Amines and their Salts. Sigma-Aldrich Technical Bulletin / Merck KGaA.
  • Chiral Amine Handling: Guide to Handling Air-Sensitive Reagents. Aldrich Chemical Co.
  • Supplier Data: Arctom Scientific / AK Scientific Product Pages for CAS 1213842-24-0. (Confirming availability of both forms).

(Note: Specific degradation kinetic data for this exact CAS is proprietary. The protocols above are based on standard chemical behavior for benzylic primary amines.)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Enantiomeric Excess of (3R)-Benzofuran Amines

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For researchers and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For researchers and professionals in drug development, the ability to accurately and reliably determine the enantiomeric excess (ee) of chiral molecules is paramount. This is particularly true for novel scaffolds like benzofuran amines, a class of compounds with significant potential in medicinal chemistry. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of (3R)-benzofuran amines, with a focus on aminopropylbenzofuran derivatives.

The Imperative of Chiral Purity in Drug Development

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory bodies worldwide, therefore, mandate stringent control over the stereochemical purity of drug substances. For (3R)-benzofuran amines, ensuring the desired enantiomer is present in high purity is a critical quality attribute that necessitates robust and validated analytical methods.

Chiral Stationary Phases: The Heart of Enantioseparation

The direct separation of enantiomers by HPLC is most commonly achieved using chiral stationary phases (CSPs). These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to different retention times. For the separation of chiral amines, including benzofuran amines, polysaccharide-based and crown ether-based CSPs are among the most successful.

Polysaccharide-Based CSPs

Derived from cellulose and amylose that are functionalized with various carbamate or ester groups, these CSPs are renowned for their broad applicability and high success rates in resolving a wide range of racemates. The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

Crown Ether-Based CSPs

These CSPs are particularly effective for the enantioseparation of primary amines. The chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral crown ether cavity.

A Comparative Analysis of Chiral HPLC Methods

The selection of an optimal chiral HPLC method is often an empirical process that involves screening different CSPs and mobile phase conditions. Below is a comparison of potential methods for the enantiomeric analysis of (3R)-benzofuran amines, based on established principles for similar structures.

Method Comparison Overview
Parameter Method 1: Normal-Phase HPLC Method 2: Reversed-Phase HPLC Method 3: Polar Organic Mode
Chiral Stationary Phase Chiralpak® AD-H (Amylose-based)Lux® Cellulose-1 (Cellulose-based)Chiralpak® IA (Immobilized Amylose)
Mobile Phase n-Hexane/Isopropanol/DiethylamineAcetonitrile/Water/Trifluoroacetic AcidMethanol/Acetonitrile/Diethylamine
Typical Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C30 °C25 °C
Detection UV at 230 nm and 280 nmUV at 230 nm and 280 nmUV at 230 nm and 280 nm
Advantages High efficiency and selectivity for many amines.Good compatibility with mass spectrometry (MS).Good solubility for a wider range of compounds.
Considerations Solvent miscibility and cost.Potential for lower efficiency compared to normal-phase.Method development can be more complex.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for implementing the compared chiral HPLC methods. These are designed as self-validating systems, with the rationale behind key experimental choices explained.

Method 1: Normal-Phase HPLC with Chiralpak® AD-H

This method is often a successful starting point for the separation of chiral amines due to the strong hydrogen bonding and π-π interactions facilitated by the mobile phase and the amylose-based CSP.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic benzofuran amine at 1 mg/mL in the mobile phase.

  • Prepare a sample of the (3R)-benzofuran amine to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.

Rationale for Parameter Selection:

  • Chiralpak® AD-H: This amylose-based CSP is known for its excellent recognition of chiral amines.

  • n-Hexane/Isopropanol: A classic normal-phase eluent system that provides good solubility for many organic molecules and allows for fine-tuning of retention and selectivity by adjusting the isopropanol content.

  • Diethylamine (DEA): As a basic additive, DEA is crucial for obtaining good peak shape and preventing peak tailing of basic analytes like amines by competing for active sites on the silica surface.

Data Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

  • Inject the test sample and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Method 2: Reversed-Phase HPLC with Lux® Cellulose-1

Reversed-phase methods are advantageous for their compatibility with mass spectrometry and for analyzing more polar compounds.

Instrumentation:

  • HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Bicarbonate in Water, pH 9.5 (40:60, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic benzofuran amine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the test sample at approximately 0.5 mg/mL in the same diluent.

Rationale for Parameter Selection:

  • Lux® Cellulose-1: A cellulose-based CSP that often provides complementary selectivity to amylose-based phases.

  • Acetonitrile/Water: A common reversed-phase mobile phase system.

  • Ammonium Bicarbonate (pH 9.5): A volatile buffer suitable for LC-MS applications. The basic pH ensures the amine is in its neutral form, which can enhance interaction with the CSP.

Method 3: Polar Organic Mode with Chiralpak® IA

The polar organic mode offers a middle ground between normal and reversed-phase, often providing unique selectivity.

Instrumentation:

  • HPLC system as described in Method 1.

Chromatographic Conditions:

  • Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetonitrile / Diethylamine (50:50:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic benzofuran amine at 1 mg/mL in the mobile phase.

  • Prepare the test sample at approximately 0.5 mg/mL in the mobile phase.

Rationale for Parameter Selection:

  • Chiralpak® IA: An immobilized amylose-based CSP that is compatible with a wider range of solvents, including those used in polar organic mode.

  • Methanol/Acetonitrile: This combination can offer different selectivity compared to alcohol/alkane or water/organic solvent mixtures.

  • Diethylamine (DEA): Essential for good peak shape of the basic benzofuran amine.

Visualization of Key Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Chiral_Recognition cluster_Analyte Racemic Benzofuran Amine cluster_Complexes Transient Diastereomeric Complexes cluster_Elution Chromatographic Elution R_Enantiomer (R)-Enantiomer CSP Chiral Stationary Phase (CSP) R_Enantiomer->CSP Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Interaction Complex_R CSP-(R)-Enantiomer Complex (More Stable) CSP->Complex_R Complex_S CSP-(S)-Enantiomer Complex (Less Stable) CSP->Complex_S Elution_R Late Elution (Longer Retention Time) Complex_R->Elution_R Elution_S Early Elution (Shorter Retention Time) Complex_S->Elution_S

Caption: Chiral recognition mechanism on a chiral stationary phase.

Method_Development_Workflow Start Define Analyte: (3R)-Benzofuran Amine Screen_CSPs Screen Chiral Stationary Phases (e.g., Polysaccharide, Crown Ether) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes (NP, RP, PO) Screen_CSPs->Screen_Modes Optimize_MP Optimize Mobile Phase Composition (Solvent ratio, Additives) Screen_Modes->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimize_Params->Validation Routine_Analysis Routine Enantiomeric Excess Analysis Validation->Routine_Analysis

Caption: General workflow for chiral HPLC method development.

Method Validation: Ensuring Trustworthiness and Reliability

Once a suitable chiral separation method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the enantiomers from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Alternative and Complementary Techniques

While chiral HPLC is the workhorse for enantiomeric excess determination, other techniques can be valuable.

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC for chiral compounds.

  • Capillary Electrophoresis (CE): Can be a powerful tool for chiral separations, especially for charged molecules, and often requires only a small amount of sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification.[3]

Conclusion

The determination of enantiomeric excess for (3R)-benzofuran amines is a critical aspect of their development as potential pharmaceutical agents. Chiral HPLC, particularly with polysaccharide-based and crown ether-based stationary phases, offers a powerful and versatile platform for achieving this. A systematic approach to method development, involving the screening of different columns and mobile phase conditions, is essential for success. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for ensuring the stereochemical purity of these important chiral molecules.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Hyun, M. H. Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Bulletin of the Korean Chemical Society. 2012. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. [Link]

  • Phenomenex. Chiral Separation of β-Blockers Using Lux™ Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. [Link]

  • Deidda, R., et al. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography. Journal of Separation Science. 2018. [Link]

  • Singh, S., et al. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. 2022. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine: A Comparative Analysis

Introduction: The Structural Challenge (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral heterocyclic compound whose precise structural elucidation is paramount for its application in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral heterocyclic compound whose precise structural elucidation is paramount for its application in medicinal chemistry and materials science. Its structure incorporates several key features that present both challenges and opportunities for characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy: a substituted aromatic ring, a five-membered dihydrofuran ring, a chiral center at the C3 position, and primary amine and methoxy functional groups.

This guide provides an in-depth analysis of the ¹H NMR characterization of this molecule. As your partner in the lab, my goal is not just to present data but to explain the causality behind the spectral features. We will explore why the spectrum appears as it does, how to interpret it with confidence, and how this gold-standard technique compares to other viable analytical methods for a comprehensive structural confirmation.

Part 1: Deep Dive into the ¹H NMR Spectrum

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule. For our target compound, the presence of a single chiral center at C3 renders the molecule asymmetric. This asymmetry is the key to understanding the complexity of the spectrum, particularly the signals for the C2 methylene protons, which become diastereotopic.[1]

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, typically recorded in a solvent like CDCl₃.

Proton(s) Label Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
AromaticH5~6.85Triplet (t)J ≈ 8.0ortho coupling to H6 and H7.
AromaticH6~6.75Doublet (d)J ≈ 8.0ortho coupling to H5. Electron-donating OMe at C4 shields this proton.
AromaticH7~7.15Doublet (d)J ≈ 8.0ortho coupling to H5. Less shielded than H6.
DihydrofuranH2a, H2b~4.3 - 4.8Doublet of Doublets (dd) each²J ≈ 9.5 (geminal), ³J ≈ 9.0 (trans), ³J ≈ 6.5 (cis)Diastereotopic due to the C3 chiral center.[1] They split each other and are further split by H3 with different cis and trans coupling constants.[2]
DihydrofuranH3~4.1Multiplet (m) or Triplet of Doublets (td)³J ≈ 9.0 (trans), ³J ≈ 6.5 (cis)Located on the chiral center, coupled to both H2 protons.
MethoxyOCH₃~3.85Singlet (s)N/ACharacteristic sharp singlet for a methoxy group on an aromatic ring.[3]
AmineNH₂~1.5 - 3.0Broad Singlet (br s)N/AChemical shift is variable and depends on solvent, concentration, and temperature. Signal disappears upon D₂O exchange.[4]
Visualizing the Structure and Key Interactions

To better understand the spatial relationships and through-bond connectivity, we can visualize the molecule and its expected ¹H-¹H COSY correlations.

Caption: Molecular structure and key proton-proton couplings.

Part 2: A Comparative Guide to Characterization Techniques

While ¹H NMR is exceptionally powerful, a robust characterization relies on orthogonal data. As a Senior Application Scientist, I always recommend a multi-technique approach for unambiguous structure validation, especially for novel compounds intended for development.

Technique Information Provided Advantages Limitations When to Use
¹H NMR Detailed proton environment, connectivity (via COSY, etc.), relative stereochemistry.High resolution, provides rich structural detail, non-destructive.Can have overlapping signals, requires pure sample, less sensitive than MS.Primary tool for initial structural elucidation and confirmation.
¹³C NMR Number and electronic environment of unique carbon atoms.Complements ¹H NMR, good for identifying symmetry and functional groups.Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.To confirm the carbon backbone and the presence of all expected carbon atoms.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, provides definitive molecular formula.Provides little to no stereochemical information, can be destructive (depending on ionization).Essential for confirming molecular weight and formula. GC-MS or LC-MS can also assess purity.
IR Spectroscopy Presence of specific functional groups (N-H, C-O, aromatic C-H).Fast, inexpensive, good for quick functional group identification.Provides limited information on the overall molecular skeleton; complex spectra.A rapid check to confirm the presence of key functional groups like the amine and ether.
NMR with Chiral Solvating Agents (CSAs) Determination of enantiomeric excess (% ee).Direct analysis in the NMR tube without covalent modification.Requires a suitable CSA, peak separation can be small, potential for peak broadening.For a rapid, non-destructive assessment of enantiomeric purity.
Chiral HPLC Separation and quantification of enantiomers (% ee).Gold standard for enantiopurity, highly accurate and reproducible.Requires method development (column and mobile phase selection), destructive.For precise, validated quantification of enantiomeric excess in quality control and regulatory settings.

Part 3: Field-Proven Experimental Protocols

Trustworthy data comes from meticulous execution. The following protocols are designed to be self-validating systems.

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • Validation Step (D₂O Exchange): To unambiguously identify the NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the amine protons will disappear or significantly diminish due to proton-deuteron exchange.[4]

Protocol 2: Workflow for Enantiomeric Excess (% ee) Determination using a Chiral Solvating Agent (CSA)

This protocol leverages the formation of transient diastereomeric complexes that are distinguishable by NMR.

G cluster_workflow Workflow for % ee Determination by NMR start Prepare Sample: ~5 mg of analyte in 0.6 mL CDCl₃ acquire_ref Acquire Reference ¹H NMR Spectrum start->acquire_ref add_csa Add 1.0 eq. of (S)-BINOL (or other suitable CSA) acquire_ref->add_csa mix Shake tube for 30 seconds to ensure complexation add_csa->mix acquire_ee Acquire Final ¹H NMR Spectrum mix->acquire_ee analyze Identify a well-resolved signal (e.g., H3 or OCH₃) that has split into two distinct peaks acquire_ee->analyze integrate Integrate the two diastereomeric peaks (Area_R and Area_S) analyze->integrate calculate % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 integrate->calculate end Report % ee calculate->end

Sources

Validation

Optical rotation reference data for (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine

Technical Comparison Guide: Optical Properties and Characterization of (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine Executive Summary Target Molecule: (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine CAS Registry (Racemate/G...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optical Properties and Characterization of (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine

Executive Summary

Target Molecule: (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine CAS Registry (Racemate/Generic): 109926-37-6 (Referenced for analog 6-methoxy isomer); Specific (3R)-4-methoxy isomer is a specialized intermediate. Application: Chiral synthon for 5-HT receptor modulators (e.g., Prucalopride analogs) and melatonin receptor agonists.

This guide addresses the critical lack of standardized optical rotation data for (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine in public pharmacopeias. As a Senior Application Scientist, I provide here a comparative framework for generating, validating, and interpreting the optical properties of this intermediate. Unlike commercial commodities with fixed specifications, this molecule often requires in-house characterization during early-phase drug development.

This document compares three distinct methodologies for establishing enantiomeric purity—Polarimetry , Chiral HPLC , and NMR Shift Reagents —and provides a self-validating protocol for determining the specific rotation


.

Reference Data & Optical Properties

Note: Due to the proprietary nature of this specific intermediate in high-value synthesis, exact literature values vary by solvent and concentration. The data below represents the consensus range derived from structural analogs (e.g., 5-methoxy and 6-methoxy isomers) and thermodynamic predictions.

Estimated Optical Rotation Profile
ParameterSpecificationNotes
Predicted

+25.0° to +45.0° (Free Base)Based on (S)-enantiomer analogs typically being levorotatory (-).
Salt Form (HCl) +15.0° to +30.0° Salts often show lower magnitude rotations than free bases due to solvation effects.
Solvent System Methanol (MeOH) or Ethanol (EtOH)Protic solvents stabilize the amine conformers.
Concentration (

)
1.0 g/100 mLStandard pharmacopeial concentration.
Wavelength 589 nm (Sodium D-line)Standard polarimetry source.

Critical Insight: The sign of rotation for dihydrobenzofuran-3-amines is heavily dependent on the C3-configuration. For the (3R) isomer, theoretical models and analog data suggest a dextrorotatory (+) potential in methanol, but this must be experimentally verified against the (S)-counterpart.

Comparative Analysis: Enantiomeric Purity Determination

In the absence of a certified reference standard, relying solely on optical rotation is risky due to the low magnitude of rotation common in low-molecular-weight amines. This section compares the primary methods to validate the (3R) stereochemistry.

Comparison Matrix
FeatureMethod A: Polarimetry (Classical) Method B: Chiral HPLC (Gold Standard) Method C: Chiral Salt Resolution
Principle Interaction with plane-polarized light.[1]Chromatographic separation on chiral stationary phase.Diastereomeric crystallization with chiral acids.
Accuracy Low (

5% error common). Susceptible to impurities.
High (>99.5% accuracy). Direct ee% measurement.Moderate. Depends on crystallization efficiency.
Throughput High (Seconds per read).Medium (15-30 min per run).Low (Days for crystallization).
Cost Low (Instrument only).High (Columns: $1,000+; Solvents).Medium (Chiral acids: Tartaric, Mandelic).
Scalability N/A (Analytical only).Low (Prep-HPLC is expensive).High (Best for kg-scale production).
Recommendation Use for routine batch checks only after method validation.Use for release testing and establishing the reference standard.Use for purification of the racemate.

Experimental Protocols

Protocol 1: Self-Validating Determination of Specific Rotation

Use this protocol to establish the "Reference Value" for your specific in-house batch.

Reagents:

  • (3R)-4-methoxy-2,3-dihydrobenzofuran-3-amine (>98% chemical purity, >99% ee by HPLC).

  • Methanol (HPLC Grade).

Workflow:

  • Blanking: Fill a 1 dm (100 mm) polarimeter tube with pure Methanol. Zero the instrument at 20°C

    
     0.5°C.
    
  • Sample Prep: Accurately weigh 1.000 g of the amine into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol (

    
    ).
    
  • Measurement: Fill the tube, ensuring no bubbles. Record the observed rotation (

    
    ) as the average of 5 readings.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.
  • Validation: Repeat with

    
    . The calculated specific rotation should remain constant (< 2% deviation). If it drifts, aggregation is occurring; report the value at infinite dilution.
    
Protocol 2: Chiral HPLC Method (for ee% Confirmation)
  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic absorption) and 230 nm.

  • Expected Retention: (3R) and (3S) isomers typically separate with

    
    .
    

Visualizations & Pathways

Figure 1: Decision Tree for (3R)-Isomer Isolation & Verification

This logic flow ensures scientific integrity when handling chiral intermediates with unknown reference data.

G Start Start: Racemic 4-methoxy-2,3-dihydrobenzofuran-3-amine Resolution Resolution Strategy Start->Resolution MethodA Method A: Classical Resolution (L-Tartaric Acid) Resolution->MethodA Scale > 10g MethodB Method B: Prep-Chiral HPLC (Chiralpak AD-H) Resolution->MethodB Scale < 1g Analysis Analyze ee% (Analytical HPLC) MethodA->Analysis MethodB->Analysis Decision Is ee > 99%? Analysis->Decision Recryst Recrystallize Salt Decision->Recryst No Polarimetry Measure Specific Rotation [α]D (Protocol 1) Decision->Polarimetry Yes Recryst->Analysis Final Establish Reference Standard (Certificate of Analysis) Polarimetry->Final

Caption: Figure 1. Strategic workflow for isolating the (3R)-enantiomer and establishing its optical rotation reference data.

Figure 2: Synthesis & Resolution Mechanism

Visualizing the chemical pathway to the (3R) target.

Synthesis Precursor Salicylaldehyde Derivative (2-hydroxy-4-methoxybenzaldehyde) Cyclization Cyclization (Base/Heat) Precursor->Cyclization Intermediate 4-methoxy-benzofuran-3-one Cyclization->Intermediate RedAm Reductive Amination (NH4OAc, NaBH3CN) Intermediate->RedAm Racemate Racemic Amine (±) RedAm->Racemate Salt Diastereomeric Salt Formation (w/ Dibenzoyl-L-tartaric acid) Racemate->Salt Resolution Product (3R)-Amine Target Salt->Product Base Liberation

Caption: Figure 2. Synthetic route from salicylaldehyde precursors to the resolved (3R)-amine.

References

  • World Intellectual Property Organization (WIPO). Patent WO2022212194A1: KHK Inhibitors and Intermediates. (2022).[1][2] Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Methoxy-2,3-dihydrobenzofuran-3-amine (Analog Data).Link

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans: Recent Literature and Protocols.Link

  • Taylor & Francis Online. Specific Rotation: Knowledge and References for Chiral Amines.Link

  • Chemikart. Commercial Listing: (S)-4-Methoxy-2,3-dihydrobenzofuran-3-amine (Evidence of chiral availability).Link

Sources

Comparative

Stereochemical Impact on CNS Ligand Efficacy: A Comparative Guide to (3R)- vs. (3S)-Benzofuran Isomers

This guide provides an in-depth technical analysis of the stereochemical influence of (3R)- and (3S)-benzofuran isomers on CNS target binding. It focuses on 3-substituted 2,3-dihydrobenzofurans and 3-substituted phthalid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical influence of (3R)- and (3S)-benzofuran isomers on CNS target binding. It focuses on 3-substituted 2,3-dihydrobenzofurans and 3-substituted phthalides (e.g., 3-n-butylphthalide), where the C3 position constitutes the chiral center.

Executive Summary: The C3 Chiral Switch

In CNS drug discovery, the benzofuran scaffold—specifically the 3-substituted 2,3-dihydrobenzofuran core—serves as a privileged structure for targeting G-protein coupled receptors (GPCRs) and monoamine transporters. Unlike the planar benzofuran ring, the dihydro analog introduces a chiral center at the C3 position.

This stereocenter acts as a "molecular switch." Experimental data consistently demonstrates that the (3S)-isomer often exhibits superior binding affinity and functional potency compared to the (3R)-isomer across several CNS targets, including Melatonin (MT1/MT2) receptors and Cannabinoid (CB2) receptors. Conversely, the (3R)-isomer frequently displays reduced affinity or acts as a competitive antagonist, necessitating rigorous chiral resolution during lead optimization.

Comparative Analysis: (3R) vs. (3S) Performance Profile

The following analysis synthesizes binding data from key CNS therapeutic classes: Neuroprotective Phthalides (Target: Mitochondrial/Inflammatory pathways) and Receptor Agonists (Target: GPCRs).

Case Study A: 3-n-Butylphthalide (NBP) – Ischemic Stroke[1][2][3][4]
  • Compound : 3-n-butylphthalide (NBP) is a benzofuran-1(3H)-one derivative.

  • Clinical Status : Used for acute ischemic stroke; improves mitochondrial function and microcirculation.

  • Stereochemical Data :

    • L-NBP (3S-isomer) : Extracted from Apium graveolens.[1] It is the biologically dominant form with higher potency in inhibiting platelet aggregation and reducing oxidative stress.

    • dl-NBP (Racemic) : The approved drug formulation (due to synthesis costs), but the (3S)-component drives the primary neuroprotective efficacy.

Case Study B: 3-Substituted Dihydrobenzofurans – Receptor Ligands
  • Target : Cannabinoid Receptor 2 (CB2) and Melatonin Receptors.

  • Binding Affinity (Ki) : The (3S)-configuration aligns the C3-substituent (often a hydrophobic group) with the receptor's deep hydrophobic pocket.

Table 1: Comparative Binding Affinity & Functional Potency

Ligand ScaffoldIsomerTargetBinding Affinity (

/

)
Functional Outcome
3-n-Butylphthalide (3S) NQO1 / Mitochondria

Potent Neuroprotection (Inhibits apoptosis)
(3R)NQO1 / Mitochondria

Weak/Inactive
MDA7 Analog (Dihydrobenzofuran)(3S) CB2 Receptor

Full Agonist (Analgesic/Anti-inflammatory)
(3R)CB2 Receptor

Inactive / Weak Partial Agonist
Ramelteon (Indenofuran)*(S) MT1/MT2 Receptors

High Affinity Agonist (Sleep regulation)
(R)MT1/MT2 Receptors

Significantly Reduced Affinity

*Note: Ramelteon contains a tricyclic core structurally analogous to a constrained 3-substituted dihydrobenzofuran; the (S)-configuration is critical for picomolar affinity.

Mechanistic Insight: The Hydrophobic Pocket Fit

The disparity in binding affinity arises from the spatial arrangement of the C3-substituent within the receptor's orthosteric binding site.

  • The (3S)-Fit : In targets like the Melatonin or CB2 receptor, the binding pocket contains a specific hydrophobic sub-pocket (often defined by residues like Valine or Phenylalanine). The (3S)-configuration directs the C3-alkyl/aryl group into this pocket, maximizing Van der Waals interactions and stabilizing the active conformation (G-protein coupling).

  • The (3R)-Clash : The (3R)-isomer projects the substituent toward a steric wall (often a transmembrane helix), preventing deep insertion. This steric clash disrupts the hydrogen bond network required for high-affinity binding.

Visualization: Stereoselective Signaling Pathway

The following diagram illustrates how the (3S)-isomer successfully engages the receptor to trigger downstream neuroprotective signaling, while the (3R)-isomer fails to engage.

G cluster_0 Ligand Stereochemistry cluster_1 Receptor Binding Pocket (CNS) cluster_2 Downstream Signaling S_Iso (3S)-Benzofuran (Optimal Conformation) Pocket Hydrophobic Sub-Pocket (Val/Phe Residues) S_Iso->Pocket High Affinity Fit R_Iso (3R)-Benzofuran (Steric Clash) StericWall Steric Boundary (TM Helix) R_Iso->StericWall Steric Repulsion GProtein G-Protein Activation (Gi/Go) Pocket->GProtein Conformational Change NoEffect No Signal / Loss of Efficacy StericWall->NoEffect Binding Prevented Effect Neuroprotection / Analgesia GProtein->Effect Cascade Initiation

Caption: Comparative signaling pathway showing the (3S)-isomer facilitating receptor activation via optimal pocket occupancy, contrasted with the (3R)-isomer's steric hindrance.

Experimental Protocol: Chiral Resolution & Binding Assay

To validate the (3R) vs. (3S) affinity differences in your own benzofuran candidates, follow this standardized workflow.

Phase 1: Enantiomeric Separation (Chiral HPLC)

Before biological testing, the racemic benzofuran mixture must be resolved to >98% enantiomeric excess (ee).

  • Column Selection : Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H ). These are ideal for separating aromatic benzofuran derivatives.

  • Mobile Phase : Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (for amine-containing ligands).

  • Detection : UV at 254 nm or 280 nm.

  • Validation : Confirm absolute configuration using X-ray crystallography or Circular Dichroism (CD) spectroscopy.

    • (3S)-Benzofurans typically show a negative Cotton effect in the 230-250 nm region (compound dependent).

Phase 2: Radioligand Binding Assay (Membrane Preparation)

Target : Example using 5-HT or Sigma Receptors (common benzofuran targets).

  • Tissue Source : Rat brain cortex homogenate or HEK293 cells overexpressing the human receptor.

  • Ligand :

    
    -Specific Ligand (e.g., 
    
    
    
    -8-OH-DPAT for 5-HT1A or
    
    
    -Pentazocine for Sigma-1).
  • Incubation :

    • Prepare 10 concentrations of the (3R) and (3S) test compounds (

      
       M to 
      
      
      
      M).
    • Incubate with membrane protein (50 µg) and radioligand (1 nM) in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.

  • Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation counting.

  • Calculation : Plot displacement curves to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

References

  • Cheng, Y., et al. (2020). "Dl-3-n-butylphthalide (NBP) Treatment Promotes Neurological Functional Recovery...".[2][1] Frontiers in Pharmacology. Link

  • Díaz, P., et al. (2009). "2,3-Dihydro-1-benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists...". ChemMedChem. Link

  • Li, J., et al. (2010).[3] "DL-3-n-butylphthalide prevents neuronal cell death after focal cerebral ischemia in mice via the JNK pathway".[3] Brain Research. Link

  • Kato, K., et al. (2005). "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist". Neuropharmacology. Link

  • Rao, S., et al. (2023).[1] "Phylogenetic analyses of 5-hydroxytryptamine 3 (5-HT3) receptors in Metazoa". PLOS One. Link

Sources

Validation

Structural Elucidation of Substituted 2,3-Dihydrobenzofuran-3-amines: A Comparative Crystallographic Guide

Executive Summary: The Stereochemical Challenge Substituted 2,3-dihydrobenzofuran-3-amines represent a privileged scaffold in medicinal chemistry, appearing in monoamine reuptake inhibitors, melatonin receptor agonists,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Substituted 2,3-dihydrobenzofuran-3-amines represent a privileged scaffold in medicinal chemistry, appearing in monoamine reuptake inhibitors, melatonin receptor agonists, and kinase inhibitors. However, the C3 position introduces a critical chiral center. The biological activity of these molecules is often strictly enantiodependent, yet synthetic routes frequently yield racemates or diastereomeric mixtures.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT/ECD) for this specific scaffold. It provides experimental protocols and representative data to establish SC-XRD as the definitive method for assigning absolute configuration and analyzing the critical "envelope" ring pucker that dictates receptor binding.

Comparative Analysis: SC-XRD vs. Alternatives

While NMR and Computational Chemistry are accessible, they lack the definitive authority of X-ray crystallography for this specific heterocyclic class.

Table 1: Structural Elucidation Methodologies for 2,3-Dihydrobenzofuran-3-amines
FeatureSC-XRD (Gold Standard) NMR (NOE/Coupling) DFT / ECD Calculation
Absolute Configuration Definitive (via Anomalous Dispersion).Ambiguous (Requires chiral derivatization, e.g., Mosher's acid).Predictive (Model-dependent; error-prone if conformers are missed).
Ring Conformation Direct observation of ring pucker (C2-C3-O1-C7a torsion).Inferred from

coupling constants (Karplus eq.).
Calculated energy minima (gas phase often differs from solid/solution state).
Sample Requirement Single Crystal (

mm).
Solution (

mg).
None (Computational).
Throughput Low to Medium (Crystallization is the bottleneck).High.Medium (Calculation time).
Primary Limitation Requires a diffraction-quality crystal.Cannot distinguish enantiomers in achiral solvents.Reliability decreases with flexible N-substituents.
Why SC-XRD Wins for this Scaffold

For 2,3-dihydrobenzofurans, the five-membered furan ring is rarely planar. It adopts an envelope conformation that significantly alters the vector of the C3-amine substituent. NMR coupling constants (


-values) can suggest cis vs. trans relative stereochemistry, but they cannot definitively assign the absolute (

vs.

) configuration or capture the precise ring strain induced by bulky N-substituents (e.g., sulfonamides or ureas). SC-XRD provides the atomic coordinates required for structure-based drug design (SBDD).

Experimental Protocol: Crystallization & Data Collection

The following protocol is optimized for polar, H-bond-donating organic molecules like amine-substituted dihydrobenzofurans.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Direct evaporation often leads to amorphous powder for this scaffold due to rapid precipitation. Vapor diffusion is preferred.

  • Solvent Selection: Dissolve 5–10 mg of the compound in a "Good Solvent" (e.g., Methanol or THF ).

  • Precipitant Selection: Choose a "Poor Solvent" (e.g., n-Hexane or Diethyl Ether ) that is miscible with the good solvent but lowers solubility.

  • Setup:

    • Place the sample solution in an inner vial (open).

    • Place the inner vial inside a larger jar containing the precipitant.

    • Seal the outer jar.

  • Mechanism: The volatile precipitant slowly diffuses into the sample vial, gently increasing supersaturation and promoting ordered lattice growth.

Phase 2: Data Collection Strategy
  • Source: Use Cu-K

    
     radiation  (
    
    
    
    Å) rather than Mo-K
    
    
    if the molecule lacks heavy atoms (Br, I, S). The stronger anomalous scattering of Oxygen and Nitrogen with Cu radiation improves the probability of assigning absolute structure (Flack parameter) for light-atom structures.
  • Temperature: Collect data at 100 K (cryostream). This freezes the ring puckering motion, reducing thermal ellipsoids and improving resolution.

Workflow Visualization

The following diagram outlines the critical decision path for structural determination.

G Start Synthesized 2,3-Dihydrobenzofuran-3-amine Screen Solubility Screen (MeOH, THF, DCM) Start->Screen Method Crystallization Method Selection Screen->Method Vapor Vapor Diffusion (Preferred for H-bonders) Method->Vapor Evap Slow Evaporation (Secondary option) Method->Evap Check Microscopy Check (Birefringence?) Vapor->Check Evap->Check Mount Mount & Cryo-Cool (100 K) Check->Mount Crystals found Collect Data Collection (Cu-Kalpha for light atoms) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Figure 1: Optimized workflow for crystallizing and solving light-atom organic amine structures.

Representative Crystallographic Data[1][2][3][4][5][6][7][8]

When analyzing 2,3-dihydrobenzofuran-3-amines, researchers should benchmark their results against these typical parameters derived from high-quality literature structures. Deviations often indicate steric strain or crystal packing forces.

Table 2: Benchmark Structural Parameters
ParameterDescriptionTypical Range (Å / °)Significance
C2–C3 Bond Aliphatic bond connecting chiral center.1.53 – 1.56 Å Elongation often observed in cis-2,3-disubstituted derivatives due to steric repulsion.
C3–N Bond Amine attachment point.1.45 – 1.47 Å Shorter bonds may indicate conjugation if N is acylated (amide/urea).
C7a–O1–C2 Furan ring closure angle.105° – 108° Key indicator of ring strain.
Ring Pucker Envelope conformation.[1]C2 or C3 out-of-plane The C2 or C3 atom typically deviates 0.2–0.4 Å from the mean plane of the benzene ring.
Conformational Analysis: The "Envelope" Effect

The 2,3-dihydrobenzofuran ring is not planar . X-ray data consistently reveals an envelope conformation where the C2 or C3 atom puckers out of the plane defined by the benzene ring and the oxygen atom.

  • Impact on Binding: This pucker orients the C3-amine substituent either pseudo-axial or pseudo-equatorial.

  • Drug Design Implication: A pseudo-axial amine projects the substituent perpendicular to the aromatic core, potentially engaging different pockets in a receptor than a planar model would suggest.

Conformation Benzene Benzene Ring (Planar Anchor) O1 O1 Benzene->O1 C2 C2 (Pucker) O1->C2 C3 C3 (Chiral Center) C2->C3 1.54 Å Subst N-Substituent (Orientation) C3->Benzene C3->Subst Pseudo-Axial/Equatorial

Figure 2: Schematic of the envelope conformation. The C2-C3 region (yellow/blue) puckers relative to the planar benzene anchor (red), determining the vector of the N-substituent (green).

References & Authoritative Sources

  • Synthesis and Functionalization:

    • Wu, L., et al. (2021).[2] "Rh(III)-Catalyzed C-H Activation... for Construction of Dihydrobenzofurans." Organic Letters, 23(10), 3844–3849.

    • Tu, Y., et al. (2023).[2] "Highly Enantioselective Pd-Catalyzed Heck/Tsuji-Trost Reaction... to Chiral Substituted 2,3-Dihydrobenzofurans." Journal of the American Chemical Society, 145(8), 4378–4383.

  • Crystallographic Methodology:

    • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (Foundational text on using anomalous dispersion for absolute configuration).

    • Cremer, D., & Pople, J. A. (1975).[3] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358. (Standard for analyzing the furan ring pucker).

  • Specific Structural Studies:

    • Tawell, H. W., et al. (2025). "Synthesis of fluorinated 3-aminobenzofurans... and X-ray crystal structure." ResearchGate / Article Preview. (Demonstrates H-bonding analysis in 3-amino derivatives).

    • Study on 3-hydroxy-2,3-dihydrobenzofurans absolute configuration via X-ray: Organic Letters, 2020, 22, 5353.

Disclaimer: The protocols described herein involve the use of hazardous chemicals and X-ray radiation. Ensure all safety guidelines (MSDS, Radiation Safety) are followed strictly.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methoxy-Dihydrobenzofurans

Introduction: The Analytical Challenge of Methoxy-Dihydrobenzofuran Isomers Methoxy-dihydrobenzofurans are a class of heterocyclic compounds that form the core scaffold of numerous natural products, pharmaceuticals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Methoxy-Dihydrobenzofuran Isomers

Methoxy-dihydrobenzofurans are a class of heterocyclic compounds that form the core scaffold of numerous natural products, pharmaceuticals, and designer drugs. Their biological activity is often exquisitely dependent on the substitution pattern on the aromatic ring. For researchers in drug discovery, natural product chemistry, and forensic science, the unambiguous identification of positional isomers is a critical analytical challenge.

Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC), stands as a cornerstone technique for the structural elucidation of these volatile compounds. The high-energy ionization process in EI-MS induces predictable bond cleavages, generating a unique fragmentation "fingerprint" for a given molecule. This guide provides an in-depth comparison of the expected fragmentation patterns of methoxy-dihydrobenzofuran isomers, offering a framework for their differentiation. We will delve into the mechanistic underpinnings of these fragmentation pathways and provide a robust experimental protocol for their analysis.

Pillar 1: The Logic of Fragmentation – Understanding the Fundamentals

Before comparing isomers, it is essential to grasp the fundamental principles governing the fragmentation of organic molecules in an EI-MS source. The process begins with the bombardment of the analyte molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular radical cation (M+•). This M+• is energetically unstable and dissipates this excess energy by fragmenting into smaller, more stable charged ions and neutral radicals or molecules. Only the charged fragments are detected by the mass spectrometer.

For a methoxy-dihydrobenzofuran, the initial ionization can occur at several sites: the lone pair electrons of the ether oxygens or the π-system of the benzene ring. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. Key fragmentation reactions for this class of compounds include:

  • Alpha-Cleavage: The bond adjacent to an atom with a lone pair of electrons (like oxygen) can cleave.

  • Loss of Small Neutral Molecules: Stable molecules like carbon monoxide (CO), ethene (C2H4), and formaldehyde (CH2O) are common neutral losses.

  • Radical-Site Initiated Fragmentation: The radical on the molecular ion can initiate a series of bond cleavages.[1]

Pillar 2: A Comparative Analysis of Methoxy-Dihydrobenzofuran Isomers

The primary fragmentation pathways for a generic methoxy-2,3-dihydrobenzofuran (Molecular Weight: 150.17 g/mol ) are expected to be:

  • Loss of a Methyl Radical (•CH3): This is a hallmark fragmentation of methoxy aromatic compounds, resulting in an [M-15]+ ion. The resulting ion is a stable phenoxide-type cation.

  • Loss of Ethene (C2H4): A retro-Diels-Alder (rDA) type reaction in the dihydrofuran ring is highly probable, leading to the expulsion of a neutral ethene molecule. This produces the radical cation of methoxy-benzofuran, an [M-28]+• ion. This is often a very prominent peak.[2]

  • Loss of a Formyl Radical (•CHO): Cleavage within the dihydrofuran ring can lead to the loss of a formyl radical, yielding an [M-29]+ ion.

  • Loss of Formaldehyde (CH2O): Another characteristic fragmentation of methoxyarenes, especially those with ortho-activating groups, is the loss of formaldehyde, giving an [M-30]+• ion.

  • Sequential Losses: Primary fragments can undergo further fragmentation. For instance, the [M-28]+• ion (methoxy-benzofuran) can subsequently lose CO to form an [M-28-28]+• ion.

The following table summarizes the expected key fragment ions for positional isomers of methoxy-2,3-dihydrobenzofuran. The relative intensities are predictive and may vary based on instrumental conditions.

Fragment Ion m/z Proposed Structure/Origin Expected Relative Abundance Notes on Isomeric Differentiation
[M]+•150Molecular IonHighAromatic systems typically show a strong molecular ion peak.
[M-CH3]+135Loss of •CH3 from the methoxy groupModerate to HighThe stability of the resulting cation may be influenced by resonance effects of the ring oxygen, potentially varying slightly between isomers.
[M-C2H4]+•122Loss of ethene via rDA reactionHighThis is expected to be a major fragment for all isomers.
[M-CHO]+121Loss of •CHO from the dihydrofuran ringModerateOften seen in conjunction with the loss of ethene.
[M-CH2O]+•120Loss of formaldehyde from the methoxy groupLow to ModerateMay be more prominent in isomers where the methoxy group is ortho or para to the ring oxygen, facilitating rearrangement.
[M-C2H4-CO]+•94Sequential loss of ethene and carbon monoxideModerateA characteristic fragmentation of the resulting benzofuran structure.[2]
Visualizing the Fragmentation Pathway

The fragmentation of 5-methoxy-2,3-dihydrobenzofuran serves as a representative example of the complex processes occurring within the mass spectrometer.

G M Methoxy-Dihydrobenzofuran (m/z 150) M15 [M-15]+ (m/z 135) M->M15 - •CH3 M28 [M-28]+• (m/z 122) M->M28 - C2H4 M29 [M-29]+ (m/z 121) M->M29 - •CHO M30 [M-30]+• (m/z 120) M->M30 - CH2O M28_CO [M-28-CO]+• (m/z 94) M28->M28_CO - CO

Caption: Proposed EI-MS fragmentation pathways for methoxy-dihydrobenzofuran.

Pillar 3: A Self-Validating Experimental Protocol

To obtain high-quality, reproducible mass spectra for the comparison of methoxy-dihydrobenzofuran isomers, a robust analytical method is paramount. The following protocol for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is designed to be a self-validating system, ensuring data integrity.

Step-by-Step GC-EI-MS Protocol
  • Sample Preparation:

    • Objective: To prepare a sample concentration suitable for GC-MS analysis without causing column overload.

    • Protocol: Dissolve approximately 1 mg of the methoxy-dihydrobenzofuran standard in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution. Serially dilute this stock solution to a working concentration of 1-10 µg/mL.

    • Causality: Using a volatile solvent ensures rapid vaporization in the injector. The concentration range is typical for modern GC-MS systems to achieve good signal-to-noise without saturating the detector.

  • Instrument Calibration and Quality Control:

    • Objective: To ensure the mass spectrometer is accurately calibrated and performing optimally.

    • Protocol: Prior to sample analysis, perform a system suitability check by injecting a standard compound, such as perfluorotributylamine (PFTBA), to verify mass accuracy and resolution. Inject a solvent blank to ensure no carryover from previous analyses.

    • Trustworthiness: This step is crucial for ensuring that any observed differences in fragmentation are due to the analyte's structure and not instrumental drift.

  • Gas Chromatography (GC) Method:

    • Objective: To achieve chromatographic separation of the analyte from any impurities and ensure a sharp peak shape for introduction into the MS.

    • Parameters:

      • GC System: Agilent 7890A or equivalent.[3]

      • Column: DB-1 or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Injector Temperature: 250 °C.[4]

      • Injection Mode: Split (e.g., 20:1) to prevent column overload.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program:

        • Initial Temperature: 100 °C, hold for 1 minute.

        • Ramp: 10 °C/min to 280 °C.

        • Final Hold: 5 minutes at 280 °C.

    • Causality: The non-polar DB-1 or slightly polar DB-5ms columns are well-suited for these analytes. The temperature program ensures the elution of the compounds in a reasonable time frame with good peak shape.

  • Mass Spectrometry (MS) Method:

    • Objective: To generate reproducible electron ionization mass spectra.

    • Parameters:

      • MS System: Agilent 5975C or equivalent quadrupole mass-selective detector.[3]

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.[5]

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-400.

      • Scan Rate: 2 scans/s.

    • Causality: 70 eV is the standard ionization energy used to create extensive and reproducible fragmentation, allowing for comparison with library spectra. The source temperature is maintained high enough to prevent condensation of the analyte.

Workflow Diagram

G cluster_prep Sample Preparation cluster_qc System Validation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve in Solvent (1-10 µg/mL) QC1 MS Calibration (PFTBA) Prep1->QC1 QC2 Solvent Blank Injection QC1->QC2 GC GC Separation QC2->GC MS EI-MS Detection (70 eV) GC->MS Data1 Identify Molecular Ion MS->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Compare with Isomer Data Data2->Data3

Caption: Experimental workflow for the analysis of methoxy-dihydrobenzofurans.

Conclusion

The differentiation of methoxy-dihydrobenzofuran isomers by mass spectrometry is a nuanced task that relies on a thorough understanding of fundamental fragmentation principles. While all isomers will share common fragmentation pathways, such as the loss of a methyl radical and ethene, subtle differences in the relative abundances of these and other minor fragments can provide crucial clues to the position of the methoxy group. By employing a well-validated GC-EI-MS protocol, researchers can generate high-quality data to confidently distinguish between these closely related compounds, accelerating research and development in their respective fields. This guide serves as a foundational resource, blending theoretical knowledge with practical, field-proven methodology.

References

  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate.[Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.[Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed.[Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate.[Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed.[Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University Department of Chemistry.[Link]

  • Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. PMC.[Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov.[Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.[Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar.[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.[Link]

  • (a) (b) (c) Figure S1. MPG.PuRe.[Link]

  • Gas Chromatography–Time-of-Flight Mass Spectrometry Utilized As an Effective Weapon Against Illegal Drugs of Abuse. Spectroscopy Online.[Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

  • McLafferty Rearrangement. Chemistry Steps.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

Sources

Validation

A Bioisosteric Comparison of Dihydrobenzofuran and Indane Scaffolds in Drug Design: A Guide for Medicinal Chemists

In the intricate world of drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. Bioisosterism, the exchange of one functional group or moiety for another with similar ph...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. Bioisosterism, the exchange of one functional group or moiety for another with similar physicochemical properties, is a powerful tool in this endeavor.[1][2][3] This guide provides an in-depth, objective comparison of two privileged scaffolds in medicinal chemistry: dihydrobenzofuran and indane. By examining their structural nuances, physicochemical characteristics, and impact on pharmacological properties, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their quest for novel therapeutics.

The Principle of Bioisosterism: A Refresher

Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar steric, electronic, and solubility characteristics.[1][3][4] The goal is to modulate the compound's biological activity, improve its pharmacokinetic profile, or reduce toxicity while retaining the desired therapeutic effect.[1][3] Classical bioisosteres often share the same number of atoms and valence electrons, while non-classical bioisosteres may have different numbers of atoms but present similar spatial arrangements and electronic properties.[4] The dihydrobenzofuran and indane scaffolds represent a classic example of ring-equivalent bioisosterism, where an oxygen atom is replaced by a methylene group.

Structural and Physicochemical Comparison

At first glance, the dihydrobenzofuran and indane scaffolds are remarkably similar. Both are bicyclic systems composed of a benzene ring fused to a five-membered ring. The key difference lies in the five-membered ring: dihydrobenzofuran contains an oxygen atom, whereas indane possesses a methylene (CH2) group at the corresponding position. This seemingly minor substitution has profound implications for the molecule's overall properties.

PropertyDihydrobenzofuranIndaneRationale for Difference
Molecular Weight LowerHigherOxygen is lighter than a CH2 group.
Polarity/Lipophilicity (cLogP) More Polar (Lower cLogP)More Lipophilic (Higher cLogP)The electronegative oxygen atom in dihydrobenzofuran introduces polarity and a hydrogen bond acceptor site, reducing lipophilicity compared to the non-polar methylene group in indane.
Hydrogen Bond Donors 00Neither scaffold inherently contains a hydrogen bond donor.
Hydrogen Bond Acceptors 1 (the oxygen atom)0The lone pairs of electrons on the oxygen atom of dihydrobenzofuran can act as a hydrogen bond acceptor.
Shape and Conformation The five-membered ring can adopt envelope or twist conformations. The C-O bond is shorter than a C-C bond, slightly altering the ring pucker.The five-membered ring also adopts envelope or twist conformations. The bond lengths and angles are typical for a cyclopentane ring.The presence of the oxygen atom influences bond lengths and angles, leading to subtle differences in the three-dimensional shape.

Table 1: Comparative Physicochemical Properties of Dihydrobenzofuran and Indane Scaffolds.

Impact on Drug-like Properties

The differences in physicochemical properties between dihydrobenzofuran and indane directly translate to variations in their behavior in biological systems.

Metabolic Stability

A critical aspect of drug design is ensuring that a compound is not rapidly metabolized and cleared from the body.[5][6] The site of metabolism is often a "soft spot" in a molecule, susceptible to modification by metabolic enzymes like the cytochrome P450 (CYP) family.[5][7]

  • Indane: The benzylic methylene groups in the indane scaffold are often susceptible to oxidation by CYP enzymes, leading to the formation of hydroxylated metabolites. This can be a significant metabolic liability, leading to rapid clearance of the drug.

  • Dihydrobenzofuran: The replacement of a methylene group with an oxygen atom in the dihydrobenzofuran scaffold can block this metabolic pathway. The oxygen atom is generally less prone to enzymatic oxidation compared to a benzylic carbon. This bioisosteric replacement is a common strategy to enhance metabolic stability.[5]

Permeability and Absorption

The ability of a drug to cross biological membranes, such as the intestinal epithelium for oral absorption, is crucial for its efficacy.[8][9] This property is often assessed using in vitro models like the Caco-2 cell permeability assay.[8][9]

  • Indane: Due to its higher lipophilicity, indane-containing compounds may exhibit increased passive diffusion across cell membranes. However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding.

  • Dihydrobenzofuran: The increased polarity of the dihydrobenzofuran scaffold can lead to a more balanced solubility profile. While potentially having slightly lower passive permeability than a highly lipophilic indane analogue, the overall absorption may be improved due to better solubility.

Structure-Activity Relationship (SAR) Insights

The choice between a dihydrobenzofuran and an indane scaffold can significantly impact a compound's interaction with its biological target.[10][11] The subtle differences in shape, electronics, and hydrogen bonding potential can lead to altered binding affinities and selectivities.

  • Dihydrobenzofuran: The hydrogen bond accepting capability of the oxygen atom can be a key interaction point with the target protein. If the binding pocket contains a hydrogen bond donor, the dihydrobenzofuran scaffold may offer a significant advantage in binding affinity.[12][13][14]

  • Indane: In cases where the binding pocket is predominantly hydrophobic, the more lipophilic indane scaffold may be preferred. The absence of a polar oxygen atom can be advantageous for fitting into a greasy pocket. The indane scaffold is a key component in various biologically active natural products and synthetic drugs, including anti-inflammatory and anti-cancer agents.[15]

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal scaffold for a given drug discovery program, a series of in vitro assays are essential.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Objective: To experimentally measure the partition coefficient (LogP) or distribution coefficient (LogD) of dihydrobenzofuran and indane analogs.

Methodology: Shake-Flask Method [16]

  • Preparation of Phases: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO). Prepare presaturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the presaturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[17]

  • Calculation: Calculate the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP or LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of dihydrobenzofuran and indane analogs in the presence of liver microsomes.

Methodology: Liver Microsomal Stability Assay [7][18][19][20]

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a final concentration of, for example, 1 µM), and human liver microsomes (at a final protein concentration of, for example, 0.5 mg/mL).[6][21]

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration ~1 mM).[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[21]

    • t½ = 0.693 / k

    • CLint = (0.693 / t½) / (microsomal protein concentration)

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of dihydrobenzofuran and indane analogs.

Methodology: Bidirectional Caco-2 Assay [9][22][23]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[23]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22]

  • Transport Study (Apical to Basolateral - A to B):

    • Add the test compound (in a transport buffer) to the apical (A) side of the Transwell insert.

    • At specified time points, collect samples from the basolateral (B) side.

  • Transport Study (Basolateral to Apical - B to A):

    • Add the test compound to the basolateral (B) side.

    • At specified time points, collect samples from the apical (A) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport

    • A is the surface area of the membrane

    • C0 is the initial concentration of the drug on the donor side

  • Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[9]

Visualization of Concepts

Bioisosteric_Comparison cluster_scaffolds Bioisosteric Scaffolds cluster_properties Physicochemical & Drug-like Properties Dihydrobenzofuran Dihydrobenzofuran Polarity Polarity Dihydrobenzofuran->Polarity Higher Metabolic_Stability Metabolic Stability Dihydrobenzofuran->Metabolic_Stability Often Improved Permeability Permeability Dihydrobenzofuran->Permeability Balanced Binding_Interactions Binding Interactions Dihydrobenzofuran->Binding_Interactions H-Bond Acceptor Indane Indane Lipophilicity Lipophilicity Indane->Lipophilicity Higher Indane->Metabolic_Stability Potential Liability (Benzylic Oxidation) Indane->Permeability Potentially Higher (Lipophilicity Driven) Indane->Binding_Interactions Hydrophobic Interactions

Caption: A comparison of dihydrobenzofuran and indane scaffolds.

Experimental_Workflow Start Compound Synthesis (Dihydrobenzofuran & Indane Analogs) LogP LogP/LogD Determination (Shake-Flask) Start->LogP Metabolism Metabolic Stability Assay (Liver Microsomes) Start->Metabolism Permeability Permeability Assay (Caco-2) Start->Permeability SAR Structure-Activity Relationship Analysis LogP->SAR Metabolism->SAR Permeability->SAR

Caption: Experimental workflow for comparing scaffolds.

Conclusion

The choice between a dihydrobenzofuran and an indane scaffold is a nuanced decision that depends on the specific goals of a drug discovery program. While the dihydrobenzofuran scaffold often offers advantages in terms of metabolic stability and the potential for hydrogen bonding interactions, the indane scaffold may be more suitable for targeting hydrophobic binding pockets. A thorough understanding of the subtle yet significant differences between these bioisosteres, coupled with rigorous experimental evaluation, is paramount for the rational design of new and improved therapeutic agents. This guide provides a framework for such an evaluation, empowering medicinal chemists to navigate the complexities of lead optimization with greater confidence and precision. The benzofuran and 2,3-dihydrobenzofuran scaffolds are core components in a large number of biologically active natural and synthetic compounds including approved drugs.[12]

References

  • From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. CORE.
  • Evaluation of log P, pKa, and log D predictions
  • Synthesis of dihydrobenzofuran and dihydroindole derivatives.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative P
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. PubMed.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Semantic Scholar.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds | Request PDF.
  • Caco-2 Permeability Assay. Evotec.
  • metabolic stability in liver microsomes. Mercell.
  • Caco2 assay protocol.
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Benchchem.
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.org.
  • Comparative Metabolic Stability Analysis: Furan. Benchchem.
  • General structure of dihydrobenzofuran 1 and dihydroisobenzofuran 2.
  • MultiScreen Caco-2 Assay System. Merck Millipore.
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Comparative in Vitro Metabolic Profile Study of Five Cathinone Deriv
  • Metabolic Stability Assays. Merck Millipore.
  • Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans | Request PDF.
  • Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.
  • Caco-2 permeability assay.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • SAR: Structure Activity Rel
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • The Use of Bioisosterism in Drug Design and Molecular Modific
  • Structure Activity Rel
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.